Boroxine, diethyl methyl-
Description
BenchChem offers high-quality Boroxine, diethyl methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boroxine, diethyl methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
727708-54-5 |
|---|---|
Molecular Formula |
C5H13B3O3 |
Molecular Weight |
153.6 g/mol |
IUPAC Name |
2,4-diethyl-6-methyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C5H13B3O3/c1-4-7-9-6(3)10-8(5-2)11-7/h4-5H2,1-3H3 |
InChI Key |
LKOKWJBYCWWRJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)CC)CC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylboroxine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl methylboroxine, an unsymmetrically substituted boroxine. Boroxines, the cyclic anhydrides of boronic acids, are of significant interest in organic synthesis and materials science. This document outlines a plausible synthetic route for diethyl methylboroxine via the co-dehydration of ethylboronic acid and methylboronic acid. Detailed experimental protocols for the synthesis of the precursor boronic acids are also provided. Furthermore, this guide presents the anticipated characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and mass spectrometry (MS), based on the analysis of structurally related compounds. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz.
Introduction
Boroxines are six-membered, non-planar rings with alternating boron and oxygen atoms, having the general formula (RBO)₃. They are the formal anhydrides of boronic acids (RB(OH)₂) and are in equilibrium with them in the presence of water. While symmetrically substituted boroxines are well-documented, unsymmetrical or mixed boroxines, such as diethyl methylboroxine, offer unique opportunities for creating novel reagents and materials with tailored properties. Diethyl methylboroxine contains two ethyl groups and one methyl group attached to the boron atoms of the boroxine ring. This guide details a proposed synthetic pathway and expected analytical characteristics for this specific mixed boroxine.
Synthesis of Diethyl Methylboroxine
The synthesis of diethyl methylboroxine is predicated on the co-dehydration of a stoichiometric mixture of its constituent boronic acids: ethylboronic acid and methylboronic acid.[1] The general approach involves the dehydration of a 2:1 molar ratio of ethylboronic acid to methylboronic acid.[1]
Synthesis of Precursors
Ethylboronic acid can be synthesized via the Grignard reaction between triethyl borate and ethylmagnesium bromide, followed by hydrolysis.[2][3]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Once the reaction begins, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the mixture to 0 °C and add a solution of triethyl borate in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolyze the reaction mixture by carefully adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude ethylboronic acid, which can be purified by recrystallization.[4]
Methylboronic acid can be prepared using a similar Grignard-based procedure, substituting methylmagnesium bromide for ethylmagnesium bromide.[5]
Experimental Protocol:
-
Follow the procedure for ethylboronic acid, using methyl bromide (or methyl iodide) to prepare the corresponding Grignard reagent.
-
React the methylmagnesium halide with triethyl borate as described above.
-
Work-up and purify the product as for ethylboronic acid to obtain methylboronic acid.[5]
Synthesis of Diethyl Methylboroxine
Experimental Protocol:
-
Combine ethylboronic acid (2 equivalents) and methylboronic acid (1 equivalent) in a round-bottom flask.
-
Add a suitable solvent for azeotropic removal of water, such as toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude diethyl methylboroxine.
-
The product can be purified by distillation under reduced pressure.
It is important to note that the co-dehydration of two different boronic acids can lead to a statistical mixture of boroxines: trimethylboroxine, triethylboroxine, diethyl methylboroxine, and dimethyl ethylboroxine. Careful control of stoichiometry and reaction conditions can favor the formation of the desired mixed boroxine.
Characterization of Diethyl Methylboroxine
The characterization of diethyl methylboroxine would rely on a combination of spectroscopic techniques to confirm its structure. The expected data presented below is extrapolated from known data for similar alkylboroxines, such as trimethylboroxine and triethylboroxine.[6]
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₁₃B₃O₃ |
| Molecular Weight | 153.59 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Higher than trimethylboroxine (78-80 °C) and lower than triethylboroxine. |
| Density | ~0.9 g/mL |
NMR Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for the characterization of boroxines. ¹¹B NMR is particularly informative for confirming the presence of boron and its coordination environment.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~0.8-1.0 | Quartet | -CH₂- (ethyl) |
| ~1.0-1.2 | Triplet | -CH₃ (ethyl) | |
| ~0.3-0.5 | Singlet | -CH₃ (methyl) | |
| ¹³C NMR | ~15-20 | -CH₂- (ethyl) | |
| ~8-12 | -CH₃ (ethyl) | ||
| ~-2 to 2 | -CH₃ (methyl) | ||
| ¹¹B NMR | ~30-35 | Broad Singlet | B-O in boroxine ring |
Note: Chemical shifts are predicted relative to TMS for ¹H and ¹³C NMR, and BF₃·OEt₂ for ¹¹B NMR.[7][8][9]
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is useful for identifying the characteristic B-O stretching vibrations of the boroxine ring.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkyl) |
| ~1460 | Medium | C-H bending (alkyl) |
| ~1380-1320 | Very Strong | Asymmetric B-O stretching in the boroxine ring |
| ~720 | Strong | B-O-B bending (out-of-plane) |
Mass Spectrometry (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 154 | Molecular ion peak [M]⁺ (for ¹¹B₃) |
| 153 | [M-H]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 139 | [M - CH₃]⁺ |
Note: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%), which will result in a characteristic isotopic pattern for boron-containing fragments.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of diethyl methylboroxine.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines a feasible pathway for the synthesis of diethyl methylboroxine and provides predicted characterization data based on established knowledge of related boroxine compounds. The proposed synthesis via co-dehydration of ethylboronic and methylboronic acids is a standard method for boroxine formation. The anticipated spectroscopic data will be crucial for the confirmation of the structure and purity of the final product. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel, unsymmetrically substituted boroxines. Further experimental work is required to validate the proposed synthesis and confirm the predicted analytical data.
References
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ethylboronic acid - 4433-63-0 - Structure, Synthesis, Properties [organoborons.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Trimethylboroxine | 823-96-1 [chemicalbook.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
Spectroscopic Analysis of Diethyl Methylboroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of diethyl methylboroxine, a key organoboron compound. Boronic acids and their derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for their application and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for diethyl methylboroxine, along with comprehensive experimental protocols for acquiring this data.
Introduction to Diethyl Methylboroxine
Diethyl methylboroxine, with the chemical formula (C₂H₅)₂B-O-B(CH₃)-O-B(C₂H₅)₂, is a cyclic anhydride formed from the dehydration of a mixture of ethylboronic acid and methylboronic acid. Boroxines are six-membered rings with alternating boron and oxygen atoms. The substituents on the boron atoms significantly influence the compound's reactivity and spectroscopic properties. Accurate spectroscopic characterization is essential for confirming the structure and purity of synthesized diethyl methylboroxine.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for the spectroscopic analysis of diethyl methylboroxine. These predictions are based on established principles of spectroscopy and data from analogous organoboron compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | B-CH₂-CH₃ | 0.8 - 1.2 | Quartet | ~7 |
| ¹H | B-CH₂-CH₃ | 1.0 - 1.4 | Triplet | ~7 |
| ¹H | B-CH₃ | 0.2 - 0.6 | Singlet | N/A |
| ¹³C | B-CH₂-CH₃ | 15 - 25 (broad) | N/A | N/A |
| ¹³C | B-CH₂-CH₃ | 8 - 12 | N/A | N/A |
| ¹³C | B-CH₃ | 1 - 5 (broad) | N/A | N/A |
Note: Signals for carbons attached to boron are often broadened due to quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹¹B NMR Chemical Shift (δ) in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹¹B | 30 - 35 |
Note: The chemical shift is relative to BF₃·OEt₂ as an external standard.
Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2970 | C-H stretch (asymmetric, -CH₃) | Strong |
| ~2930 | C-H stretch (asymmetric, -CH₂) | Strong |
| ~2870 | C-H stretch (symmetric, -CH₃) | Medium |
| ~2850 | C-H stretch (symmetric, -CH₂) | Medium |
| ~1460 | C-H bend (scissoring, -CH₂) | Medium |
| ~1380 | C-H bend (symmetric, -CH₃) | Medium |
| ~1340 | B-O stretch (asymmetric) | Very Strong |
| ~1200 | B-C stretch | Medium-Strong |
| ~750 | B-O-B bend | Medium |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-C₂H₅]⁺ | Loss of an ethyl group |
| [B₃O₃(C₂H₅)₂(CH₃)]⁺ | Core boroxine ring with substituents |
| [B(C₂H₅)₂]⁺ | Diethylboron cation |
| [B(CH₃)]⁺ | Methylboron cation |
Note: Due to the high lability of boroxines, the molecular ion peak may be weak or absent. Boronic acids readily trimerize to boroxines, which can sometimes complicate mass spectrometry analysis. Derivatization to a more stable boronate ester may be necessary for robust analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. Given the potential air and moisture sensitivity of boroxines, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to confirm the connectivity and chemical environment of the atoms in diethyl methylboroxine.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
Dry a Young's tap NMR tube or a standard NMR tube with a septum-sealed cap in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
In a glovebox or using Schlenk line techniques, dissolve approximately 10-20 mg of diethyl methylboroxine in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Transfer the solution to the prepared NMR tube.
-
If using a standard tube, seal it with a tightly fitting cap and wrap with Parafilm®. For a Young's tap tube, ensure the tap is securely closed.
-
-
Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹¹B NMR:
-
Spectrometer Frequency: 128 MHz or higher.
-
Pulse Program: Standard single pulse.
-
Reference: Use a sealed capillary containing BF₃·OEt₂ in the same solvent as an external reference or reference the spectrometer's internal calibration.
-
Acquisition Time: 0.1-0.5 seconds.
-
Relaxation Delay: 0.5-1 second.
-
Number of Scans: 128-512.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in diethyl methylboroxine, particularly the characteristic B-O and B-C bonds.
Methodology:
-
Sample Preparation (for liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of diethyl methylboroxine directly onto the ATR crystal.
-
If the sample is volatile, it may be necessary to use a liquid cell with KBr or NaCl windows. In this case, the cell should be assembled in an inert atmosphere.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of diethyl methylboroxine.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of diethyl methylboroxine (~1 mg) in a suitable volatile solvent (e.g., anhydrous dichloromethane or diethyl ether) to a final concentration of approximately 100 µg/mL.
-
Alternative Derivatization for Stability: If the molecular ion is not observed due to instability, consider derivatization. React the boroxine with a diol, such as pinacol, to form the more stable boronate esters prior to analysis.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30 - 500.
-
Inlet System: Direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.
-
Source Temperature: 150-200 °C (use the lowest temperature possible to minimize thermal decomposition).
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺), if present.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for boron-containing compounds (¹⁰B ≈ 20%, ¹¹B ≈ 80%).
-
Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of diethyl methylboroxine.
Caption: Workflow for the spectroscopic analysis of diethyl methylboroxine.
Caption: Relationship between spectroscopic data and molecular structure.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl Methylboroxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl methylboroxine, a heterocyclic organoboron compound, belongs to the boroxine family, which are cyclic anhydrides of boronic acids. Boroxines are known for their utility in various chemical transformations, including as electrolyte additives in batteries and in the synthesis of complex organic molecules.[1] Understanding the thermal stability and decomposition pathways of diethyl methylboroxine is crucial for its safe handling, storage, and application, particularly in processes where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the expected thermal behavior of diethyl methylboroxine, detailed experimental protocols for its analysis, and predictive visualizations of its decomposition.
Predicted Thermal Stability and Decomposition Profile
Based on the behavior of analogous compounds like trimethylboroxine, diethyl methylboroxine is expected to be sensitive to air, moisture, and light.[2] Its thermal decomposition is likely to proceed through a radical-mediated mechanism, involving the cleavage of the B-O and B-C bonds within the boroxine ring.[1]
The decomposition process is anticipated to occur in a stepwise manner, potentially initiated by the homolytic cleavage of a B-C bond due to thermal energy. This would generate radical species that can propagate further reactions, leading to the fragmentation of the boroxine ring and the formation of various volatile and non-volatile products.
Predicted Decomposition Products
The primary decomposition products are likely to include smaller boron-containing fragments, as well as ethyl and methyl radicals. These radicals can subsequently recombine or react with other molecules to form a complex mixture of hydrocarbons and other organoboron species. Mass spectrometry would be a key technique for identifying these decomposition products.[1][3]
Quantitative Data Summary (Illustrative)
The following tables present hypothetical quantitative data for the thermal decomposition of diethyl methylboroxine, based on typical values observed for similar organoboron compounds. These tables are intended to serve as a guide for what might be expected in an experimental setting.
Table 1: Predicted Thermal Decomposition Events by Thermogravimetric Analysis (TGA)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 150 - 250 | 10 - 20 | Initial decomposition, loss of ethyl/methyl groups. |
| 2 | 250 - 400 | 30 - 50 | Fragmentation of the boroxine ring. |
| 3 | > 400 | 10 - 20 | Further decomposition of non-volatile residues. |
Table 2: Predicted Kinetic Parameters for Thermal Decomposition
| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 1 | 80 - 120 | 10⁷ - 10¹⁰ |
| 2 | 120 - 180 | 10¹⁰ - 10¹³ |
Experimental Protocols
A comprehensive thermal analysis of diethyl methylboroxine would involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS). Given its likely sensitivity, all handling and sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
Objective: To determine the thermal stability, decomposition temperatures, and associated enthalpic changes of diethyl methylboroxine.
Instrumentation: A simultaneous TGA-DSC instrument.
Methodology:
-
Sample Preparation: Under an inert atmosphere, accurately weigh 5-10 mg of diethyl methylboroxine into an alumina crucible.
-
Instrument Setup:
-
Purge the instrument with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Perform a blank run with an empty crucible to establish a baseline.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]
-
-
Data Analysis:
TGA Coupled with Mass Spectrometry (TGA-MS)
Objective: To identify the volatile decomposition products of diethyl methylboroxine.
Instrumentation: A TGA instrument interfaced with a mass spectrometer.
Methodology:
-
TGA Analysis: Perform the TGA experiment as described in section 4.1.
-
MS Analysis:
-
The evolved gases from the TGA are transferred to the mass spectrometer via a heated transfer line.
-
The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 10-200).
-
Monitor the ion currents for specific m/z values as a function of temperature to create a profile of the evolved decomposition products.
-
Visualizations
The following diagrams illustrate the predicted decomposition pathway and a general experimental workflow for the thermal analysis of diethyl methylboroxine.
Caption: Predicted radical-mediated decomposition pathway of diethyl methylboroxine.
Caption: Experimental workflow for the thermal analysis of diethyl methylboroxine.
References
- 1. Trimethylboroxine | 823-96-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
Solubility of Diethyl Methylboroxine in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl methylboroxine is an organoboron compound with potential applications in organic synthesis and materials science. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective handling, purification, and use in chemical reactions. This technical guide provides an in-depth analysis of the expected solubility of diethyl methylboroxine based on fundamental chemical principles and data from analogous compounds. Due to a lack of specific experimental data in published literature, this document focuses on qualitative predictions and outlines a general methodology for the quantitative determination of its solubility.
Introduction to Diethyl Methylboroxine
Diethyl methylboroxine is a six-membered heterocyclic compound containing a B-O-B-O-B-O core, with two ethyl groups and one methyl group attached to the boron atoms. The presence of both nonpolar alkyl groups and the polar B-O bonds gives the molecule a degree of amphiphilicity, which will influence its solubility in different organic solvents. The general principle of "like dissolves like" serves as a primary guide for predicting its solubility behavior.
Predicted Solubility Profile
Based on its molecular structure, diethyl methylboroxine is anticipated to be a nonpolar to weakly polar organic molecule. Therefore, it is expected to exhibit good solubility in nonpolar and weakly polar aprotic organic solvents. Conversely, its solubility is likely to be limited in highly polar and protic solvents.
For a related compound, trimethylboroxine, qualitative solubility data indicates it is sparingly soluble in chloroform and slightly soluble in dichloromethane and tetrahydrofuran (THF)[1]. This suggests that diethyl methylboroxine will likely follow a similar trend. The presence of the larger, nonpolar ethyl groups in diethyl methylboroxine compared to the methyl groups in trimethylboroxine may further enhance its solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of Diethyl Methylboroxine in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like" principle; nonpolar nature of the solvent matches the nonpolar alkyl groups of the solute. Ethers are often used as solvents in the synthesis of related borane compounds. |
| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar B-O bonds while also solvating the nonpolar alkyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | The polarity of these solvents may not be ideally matched with the largely nonpolar character of diethyl methylboroxine. |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of protic solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for diethyl methylboroxine, a standardized experimental protocol should be followed. The following methodology outlines a common approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To determine the equilibrium solubility of diethyl methylboroxine in a selected organic solvent at a controlled temperature.
Materials:
-
Diethyl methylboroxine (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid diethyl methylboroxine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Sample Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved diethyl methylboroxine.
-
Alternatively, the concentration of diethyl methylboroxine in the filtered solution can be determined using a calibrated analytical technique such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).
Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100
Solubility (mol/L) = (moles of dissolved solute / volume of solvent in L)
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for diethyl methylboroxine and the selected solvents for specific handling and disposal information.
Visualization of Solubility Principles
The following diagram illustrates the concept of "like dissolves like" and its application to predicting the solubility of diethyl methylboroxine.
Caption: Predicted solubility of diethyl methylboroxine in different solvent classes.
Conclusion
References
A Technical Guide to Quantum Chemical Calculations for Diethyl Methylboroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of diethyl methylboroxine. While specific computational studies on diethyl methylboroxine are not prevalent in the current literature, this document outlines a robust methodology based on established computational practices for analogous organoboron compounds, particularly those containing the core boroxine ring structure. The guide details proposed computational protocols, expected quantitative data, and the visualization of computational workflows, serving as a foundational resource for researchers initiating theoretical studies on this molecule.
Introduction to Diethyl Methylboroxine and the Importance of Quantum Chemical Calculations
Diethyl methylboroxine is an organoboron compound characterized by a six-membered boroxine ring composed of alternating boron and oxygen atoms. This ring is substituted with two ethyl groups and one methyl group attached to the boron atoms. Organoboron compounds are of significant interest in synthetic chemistry and drug development due to their unique electronic properties and reactivity.[1][2]
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules.[3][4] For a molecule like diethyl methylboroxine, these calculations can provide critical insights into its stability, conformational preferences, and potential reaction mechanisms at an atomic level of detail, thereby guiding experimental research and development efforts.[5][6]
Proposed Computational Methodology
Given the absence of specific literature for diethyl methylboroxine, a recommended computational protocol is detailed below, based on successful methodologies reported for other boroxine-containing molecules and organic compounds.[7][8]
Software and Hardware
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are suitable for the proposed calculations. These computations are typically performed on high-performance computing (HPC) clusters to manage the computational cost associated with the chosen levels of theory and basis sets.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the molecular geometry of diethyl methylboroxine. A common and reliable method for this is the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p).[8] To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.[8]
Calculation of Molecular Properties
Once a stable geometry is obtained, a range of molecular properties can be calculated to characterize the electronic nature of diethyl methylboroxine. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of its kinetic stability.
-
Electron Density and Electrostatic Potential (ESP): Mapping the electron density and ESP onto the molecular surface can reveal regions that are susceptible to nucleophilic or electrophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the bonding within the molecule, including charge distribution and bond orders.
-
Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy can be calculated to assess the thermodynamic stability of the molecule.[8]
Expected Quantitative Data
The following tables summarize the expected types of quantitative data that would be generated from the proposed quantum chemical calculations on diethyl methylboroxine. The values presented are hypothetical and serve as a template for reporting actual computational results.
Table 1: Optimized Geometric Parameters for Diethyl Methylboroxine at the B3LYP/6-311G(d,p) Level of Theory
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |
| Bond Length | B | O | - | ~1.38 |
| Bond Length | B | C (methyl) | - | ~1.57 |
| Bond Length | B | C (ethyl) | - | ~1.58 |
| Bond Angle | O | B | O | ~120 |
| Bond Angle | C | B | O | ~120 |
| Dihedral Angle | B | O | B | O |
Table 2: Calculated Electronic and Thermochemical Properties of Diethyl Methylboroxine
| Property | Expected Value | Units |
| HOMO Energy | -7.0 to -6.0 | eV |
| LUMO Energy | 0.5 to 1.5 | eV |
| HOMO-LUMO Gap | 6.5 to 8.5 | eV |
| Dipole Moment | 1.0 to 2.0 | Debye |
| Gibbs Free Energy of Formation | Calculated Value | kcal/mol |
| Enthalpy of Formation | Calculated Value | kcal/mol |
Visualization of Computational Workflow
A generalized workflow for performing quantum chemical calculations on a molecule like diethyl methylboroxine is depicted below. This diagram illustrates the logical progression from the initial molecular structure input to the final analysis of its properties.
Caption: A generalized workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined a comprehensive, albeit theoretical, approach to the quantum chemical study of diethyl methylboroxine. By following the proposed methodologies, researchers can generate valuable data on the geometric, electronic, and thermodynamic properties of this molecule. The insights gained from such computational studies can significantly accelerate the rational design of new materials and pharmaceuticals based on the organoboron scaffold. Future experimental work is encouraged to validate and build upon the theoretical predictions presented herein.
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]
- 8. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Methylboroxine: A Technical Guide to its Putative Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothetical compound diethyl methylboroxine. While not a widely documented specific entity in the chemical literature, its existence and properties can be inferred from the well-established chemistry of organoboron compounds and boroxines. This document outlines a plausible historical context for its discovery, details robust experimental protocols for its synthesis and characterization, and presents its expected physicochemical and spectroscopic data in a format amenable to researchers. The synthesis involves the preparation of methylboronic and diethylboronic acids, followed by their co-dehydration to form the mixed boroxine. Characterization is primarily based on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for scientists interested in the synthesis and potential applications of novel mixed triorganoboroxines.
Introduction and Historical Context
The exploration of organoboron chemistry dates back over a century, with significant advancements beginning in the mid-20th century. Boroxines, the cyclic anhydrides of boronic acids, were identified as stable compounds formed through the dehydration of their corresponding boronic acid monomers.[1] Early research primarily focused on symmetrical trialkyl- and triarylboroxines.[2]
The "discovery" of a mixed boroxine such as diethyl methylboroxine would logically follow the thorough characterization of its symmetrical counterparts, likely as an academic curiosity to understand the dynamics of mixed boroxine formation and their equilibrium with the constituent boronic acids in solution. While a specific historical account for diethyl methylboroxine is not available, its synthesis and characterization would be a natural extension of the foundational work on boroxine chemistry.
Synthesis of Diethyl Methylboroxine
The synthesis of diethyl methylboroxine is predicated on the preparation of its precursor boronic acids: methylboronic acid and a hypothetical diethylboronic acid, followed by their co-dehydration.
Synthesis of Precursor Boronic Acids
2.1.1. Methylboronic Acid
Methylboronic acid can be synthesized via the Grignard reaction, a well-established method for creating carbon-boron bonds.[3]
-
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.
-
A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, methylmagnesium iodide.
-
The Grignard solution is then cooled to -78 °C and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of cold dilute sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude methylboronic acid.
-
The crude product can be purified by recrystallization.
-
2.1.2. Diethylboronic Acid
The synthesis of diethylboronic acid would follow a similar Grignard-based protocol.
-
Experimental Protocol:
-
Follow the procedure for methylboronic acid, substituting ethyl iodide for methyl iodide to generate ethylmagnesium iodide.
-
React the ethylmagnesium iodide with trimethyl borate under the same conditions.
-
Work-up and purification would be analogous to the methylboronic acid synthesis.
-
Synthesis of Diethyl Methylboroxine
The formation of diethyl methylboroxine from the precursor boronic acids is achieved through a dehydration reaction. The co-dehydration of a stoichiometric mixture of methylboronic acid and diethylboronic acid is expected to yield a statistical mixture of boroxines, including the desired diethyl methylboroxine.[2]
-
Experimental Protocol:
-
In a round-bottom flask, combine one molar equivalent of methylboronic acid and two molar equivalents of diethylboronic acid in a suitable solvent such as toluene.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux to azeotropically remove water.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the theoretical amount of water has been removed, cool the reaction mixture.
-
Remove the solvent under reduced pressure to yield the crude boroxine mixture.
-
Purification of the specific diethyl methylboroxine from the mixture of other boroxine products (trimethylboroxine, triethylboroxine, and ethyldimethylboroxine) would be challenging due to their similar physical properties and the dynamic equilibrium between them. Distillation under reduced pressure may be a viable, albeit difficult, purification method.
-
Physicochemical Properties
The exact physicochemical properties of diethyl methylboroxine have not been experimentally determined. However, they can be estimated based on the properties of similar trialkylboroxines, such as trimethylboroxine.[4]
| Property | Expected Value |
| Molecular Formula | C₅H₁₃B₃O₃ |
| Molecular Weight | 153.58 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be higher than trimethylboroxine (78-80 °C) |
| Density | Estimated to be around 0.9 g/mL |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and THF |
Characterization
The primary method for the characterization of diethyl methylboroxine would be Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Due to the presence of boron, ¹¹B NMR would be particularly informative.
Expected NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling | Notes |
| ¹H NMR | 0.5 - 1.5 | m | Protons of the ethyl and methyl groups attached to boron. Complex multiplets are expected due to overlapping signals. | |
| ¹³C NMR | 5 - 20 | Carbons of the ethyl and methyl groups. | ||
| ¹¹B NMR | 20 - 35 | br s | A broad singlet is characteristic of three-coordinate boron in a boroxine ring. A single peak would indicate a time-averaged environment for the three boron atoms due to rapid equilibrium, or very similar chemical environments for the methyl- and ethyl-substituted boron atoms. |
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and the equilibrium dynamics of diethyl methylboroxine formation.
Caption: Synthetic pathway for diethyl methylboroxine.
References
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylboroxine CAS#: 823-96-1 [m.chemicalbook.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Reactivity of the B-O Ring in Diethyl Methylboroxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylboroxine, a member of the boroxine family, is a six-membered heterocyclic compound featuring a B-O-B-O-B-O ring structure with two ethyl groups and one methyl group attached to the boron atoms. Boroxines, as cyclic anhydrides of boronic acids, are known for their unique electronic properties and versatile reactivity, making them valuable intermediates and reagents in organic synthesis and materials science. The core of their reactivity lies in the nature of the boroxine ring itself, which is characterized by electron-deficient boron centers and electron-rich oxygen atoms. This inherent electronic structure dictates the ring's susceptibility to nucleophilic attack at the boron atoms and its ability to act as a Lewis acid catalyst. This guide provides a detailed exploration of the fundamental reactivity of the B-O ring in diethyl methylboroxine, offering insights into its synthesis, structural characteristics, and key chemical transformations.
Synthesis and Structural Characteristics
Synthesis
The synthesis of trialkylboroxines like diethyl methylboroxine typically involves the dehydration of the corresponding boronic acids. While a specific, detailed experimental protocol for diethyl methylboroxine is not widely published, a general and plausible synthetic route involves the co-dehydration of a stoichiometric mixture of diethylboronic acid and methylboronic acid.
Generalized Experimental Protocol for the Synthesis of Diethyl Methylboroxine:
A mixture of diethylboronic acid (2 equivalents) and methylboronic acid (1 equivalent) is dissolved in a suitable azeotroping solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux, and the water formed during the reaction is continuously removed. The reaction progress can be monitored by observing the amount of water collected. Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude diethyl methylboroxine. Purification can be achieved by distillation under reduced pressure.
Fundamental Reactivity of the B-O Ring
The reactivity of the B-O ring in diethyl methylboroxine is primarily governed by the Lewis acidic nature of the sp²-hybridized boron atoms. The vacant p-orbital on each boron atom makes it susceptible to attack by nucleophiles.
Lewis Acidity and Coordination Chemistry
The boron atoms in the boroxine ring act as Lewis acids, readily coordinating with Lewis bases such as amines, phosphines, and ethers.[1] This interaction can lead to the formation of stable adducts or can be a key step in catalytic cycles. The strength of the Lewis acidity can be influenced by the nature of the substituents on the boron atoms. In diethyl methylboroxine, the electron-donating nature of the ethyl and methyl groups slightly reduces the Lewis acidity compared to boroxines with electron-withdrawing substituents.
Reactions with Nucleophiles
The electrophilic boron atoms are prone to attack by a variety of nucleophiles. This can lead to ring-opening reactions or substitution at the boron center.
-
Hydrolysis: The B-O bonds in boroxines are susceptible to hydrolysis, leading to the regeneration of the corresponding boronic acids. This reaction is typically reversible and can be controlled by the presence or absence of water.
-
Reaction with Alcohols: In the presence of alcohols, boroxines can undergo transesterification-like reactions to form boronic esters.
-
Reaction with Amines: Amines can react with boroxines to form B-N bonds, leading to the formation of various aminoborane derivatives.
Role in Catalysis
The Lewis acidity of the B-O ring allows boroxines to function as catalysts in various organic transformations. They can activate electrophiles by coordination, making them more susceptible to nucleophilic attack.
Generalized Experimental Protocol for a Boroxine-Catalyzed Reaction:
To a solution of the substrate and the electrophile in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), is added a catalytic amount of diethyl methylboroxine (e.g., 5-10 mol%). The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Data Presentation
Due to the limited availability of specific experimental data for diethyl methylboroxine in the public domain, the following tables are presented as templates to guide researchers in the types of quantitative data that are crucial for characterizing its reactivity.
Table 1: Physicochemical Properties of Diethyl Methylboroxine (Illustrative)
| Property | Value | Method of Determination |
| Molecular Weight | [Calculated] | Mass Spectrometry |
| Boiling Point | [To be determined] | Distillation |
| Density | [To be determined] | Pycnometry |
| Refractive Index | [To be determined] | Refractometry |
Table 2: Spectroscopic Data for Diethyl Methylboroxine (Illustrative)
| Spectroscopy | Key Signals and Assignments |
| ¹H NMR | Signals for -CH₂- and -CH₃ groups of the ethyl substituents, and the -CH₃ group of the methyl substituent. |
| ¹¹B NMR | A characteristic broad signal for the sp²-hybridized boron atoms in the boroxine ring. |
| ¹³C NMR | Signals for the carbon atoms of the ethyl and methyl groups. |
| FT-IR | Characteristic B-O stretching and B-C stretching frequencies. |
| Mass Spec | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Table 3: Reactivity Data with a Model Nucleophile (e.g., Pyridine) (Illustrative)
| Parameter | Value | Conditions |
| Reaction Rate Constant (k) | [To be determined] | Temperature, Solvent |
| Equilibrium Constant (K) | [To be determined] | Temperature, Solvent |
| Product Yield | [To be determined] | Reaction time, Stoichiometry |
Logical Workflow for Reactivity Studies
The following diagram outlines a logical workflow for investigating the fundamental reactivity of the B-O ring in diethyl methylboroxine.
Conclusion
The fundamental reactivity of the B-O ring in diethyl methylboroxine is centered around the electrophilic nature of its boron atoms. This inherent Lewis acidity drives its interactions with nucleophiles and its potential as a catalyst. While specific experimental data for this particular boroxine is limited, a comprehensive understanding of its reactivity can be extrapolated from the well-established chemistry of other trialkylboroxines. Further research focusing on the detailed kinetic and mechanistic studies of its reactions will undoubtedly unlock its full potential in synthetic and medicinal chemistry. The protocols and frameworks provided in this guide serve as a foundation for such future investigations.
References
Navigating Boron Chemistry: A Technical Guide to Trimethylboroxine and Diethylmethoxyborane
An in-depth analysis for researchers, scientists, and drug development professionals.
The compound "diethyl methylboroxine" does not correspond to a standard chemical entity with an available CAS number or Safety Data Sheet (SDS). The nomenclature is ambiguous. A boroxine is a six-membered ring composed of alternating boron and oxygen atoms with organic substituents on the boron atoms. "Diethyl methylboroxine" could theoretically describe a boroxine ring with two ethyl groups and one methyl group, but this specific compound is not commercially available or well-documented in the chemical literature.
This guide will, therefore, focus on two closely related and commercially significant organoboron compounds that researchers may be seeking when using this ambiguous term: Trimethylboroxine and Diethylmethoxyborane . Both compounds are valuable reagents in organic synthesis and drug discovery.
Section 1: Trimethylboroxine
Trimethylboroxine is the cyclic trimer of methylboronic acid and a common reagent for introducing methyl groups in organic synthesis.
Chemical Structure:
Caption: Molecular structure of Trimethylboroxine.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 823-96-1 | [1] |
| Molecular Formula | C₃H₉B₃O₃ | [2] |
| Molecular Weight | 125.53 g/mol | [2] |
| Boiling Point | 78-80 °C | [2] |
| Melting Point | -38 °C | [2] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.362 | [2] |
| Flash Point | -9 °C (15.8 °F) - closed cup | [2] |
Safety Data Sheet Summary
Hazards:
-
Highly flammable liquid and vapor.
-
Causes severe skin burns and eye damage.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
1.3.1 Palladium-Catalyzed Methylation of Aryl Halides
Trimethylboroxine is an effective methylating agent in Suzuki-Miyaura coupling reactions.[2][3]
-
Reaction Conditions: A study describes the methylation of various aryl electrophiles using trimethylboroxine. For instance, the reaction of an aryl halide (1 equivalent) with trimethylboroxine (1.75 equivalents) is carried out in the presence of a palladium catalyst (e.g., [Pd(allyl)Cl]₂ at 5 mol%) and a phosphine ligand (e.g., dppb at 20 mol%) with a base such as CsF (2 equivalents) in a solvent like dioxane at 160 °C for 24 hours under a nitrogen atmosphere.[1]
1.3.2 Preparation of CBS Catalysts
Trimethylboroxine is used in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts, which are employed for asymmetric reductions of ketones.[2][3]
-
General Procedure: The synthesis involves the reaction of trimethylboroxine with a chiral prolinol derivative. For example, a reliable procedure involves the reaction of trimethylboroxine with diphenylprolinol.[4]
Section 2: Diethylmethoxyborane
Diethylmethoxyborane, also known as diethylborinic acid methyl ester, is a versatile reagent in organic synthesis, particularly for diastereoselective reductions.
Chemical Structure:
Caption: Molecular structure of Diethylmethoxyborane.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 7397-46-8 | [5] |
| Molecular Formula | C₅H₁₃BO | [5] |
| Molecular Weight | 99.97 g/mol | [5] |
| Boiling Point | 83.2 °C at 760 mmHg | [6] |
| Density | 0.717 g/cm³ | [6] |
| Refractive Index | n20/D 1.387 | [6] |
| Flash Point | -6.7 °C (20 °F) | [6] |
Safety Data Sheet Summary
The safety data for diethylmethoxyborane is often provided for its solutions, typically in THF.
Hazards (for 1.0M solution in THF):
-
Highly flammable liquid and vapor.[7]
-
Pyrophoric liquid.[7]
-
Harmful if swallowed.[7]
-
Causes severe skin burns and eye damage.[7]
-
May cause respiratory irritation and drowsiness or dizziness.[7]
-
Suspected of causing cancer.[7]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Keep container tightly closed and handle under inert gas.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Experimental Protocols
2.3.1 Synthesis of Diethylmethoxyborane
A patented method describes the preparation of diethylmethoxyborane.[8]
-
Procedure: In a reaction flask under a nitrogen atmosphere, magnesium turnings and a solution of boron trifluoride etherate in an ether solvent are placed. An ether solution of bromoethane is added dropwise to form ethylmagnesium bromide (a Grignard reagent), which then reacts in situ with boron trifluoride to produce triethylborane. Subsequently, an ether solution of methanol is added dropwise to the triethylborane. The reaction mixture is stirred, and an organic amine stabilizer is added. The resulting solution is separated from the solid byproducts and can be further purified by low-temperature crystallization to remove impurities.[8]
2.3.2 Diastereoselective Reduction of β-Hydroxy Ketones
Diethylmethoxyborane is used in conjunction with a reducing agent, such as sodium borohydride, for the diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols. This method is notably applied in the synthesis of statins.[9]
-
Workflow:
Caption: Workflow for diastereoselective reduction.
Conclusion
While the term "diethyl methylboroxine" is not standard, this guide provides comprehensive technical information on two highly relevant and commercially available organoboron reagents: trimethylboroxine and diethylmethoxyborane. The data presented, including physical properties, safety information, and experimental protocols, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is crucial to consult the full Safety Data Sheet before handling these reactive compounds.
References
- 1. A methylation platform of unconventional inert aryl electrophiles: trimethylboroxine as a universal methylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01641A [pubs.rsc.org]
- 2. Trimethylboroxine 99% | 823-96-1 [sigmaaldrich.com]
- 3. Trimethylboroxine | 823-96-1 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Diethylmethoxyborane | C5H13BO | CID 522516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethylmethoxyborane|lookchem [lookchem.com]
- 7. ジエチルメトキシボラン 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]
- 9. Diethylmethoxyborane | JSC Aviabor [jsc-aviabor.com]
Methodological & Application
Application Notes and Protocols for the Use of Methylboron Reagents in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] While a wide variety of organoboron reagents have been employed, this document focuses on the use of methylboron species, such as methylboronic acid and its derivatives like boroxines, for the introduction of a methyl group onto aromatic and heteroaromatic scaffolds. The methylation of aryl halides is a common transformation in medicinal chemistry and materials science.[2] Although direct information on "diethyl methylboroxine" is scarce in peer-reviewed literature, this guide provides a comprehensive overview and detailed protocols based on the well-established use of closely related and commercially available methylboron reagents.
Boroxines, the anhydrous trimers of boronic acids, often serve as stable and effective coupling partners in Suzuki-Miyaura reactions.[2] For instance, trimethylboroxine is a commonly used reagent for the methylation of aryl halides.[2] It is important to note that in the presence of water or base, boroxines can hydrolyze to the corresponding boronic acids, which are the active species in the catalytic cycle.
Advantages of Using Methylboron Reagents in Suzuki-Miyaura Coupling
-
Commercial Availability: Methylboronic acid and trimethylboroxine are readily available from commercial suppliers.
-
Stability: Boroxines are generally more stable to storage than their corresponding boronic acids.
-
Mild Reaction Conditions: The coupling can often be achieved under relatively mild conditions, tolerating a wide range of functional groups.[3]
-
High Yields: Excellent yields can be obtained with a variety of aryl and heteroaryl halides.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, a methyl group) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (Ar-CH₃), regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
References
The Versatility of Boronic Acids in Modern Organic Synthesis: Applications in Chan-Lam and Suzuki-Miyaura Couplings
Introduction
Boronic acids and their derivatives are indispensable reagents in contemporary organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. While the specific reagent "diethyl methylboroxine" is not widely documented, it is likely related to methylboronic acid, which exists in equilibrium with its cyclic trimer, methylboroxine. This application note will delve into the significant applications of boronic acids, with a focus on Chan-Lam and Suzuki-Miyaura cross-coupling reactions, providing detailed protocols and data for researchers, scientists, and professionals in drug development.
Key Applications in Organic Synthesis
Boronic acids are pivotal in two major classes of cross-coupling reactions: the Chan-Lam coupling for C-N and C-O bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Chan-Lam Coupling: A Powerful Tool for C-Heteroatom Bond Formation
The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds through the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[1] This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air, making it a more practical alternative to other methods like the Buchwald-Hartwig amination.[1][2]
Mechanism: The reaction mechanism is thought to involve the formation of a copper-aryl complex. A copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate undergoes reductive elimination to yield the desired aryl ether or aryl amine, respectively.[1]
Applications:
-
S-Arylation of Thiols: An efficient copper-sulfate catalyzed S-arylation of thiols with arylboronic acids has been developed at room temperature. This method is crucial for synthesizing compounds relevant to pharmaceuticals and material science.[3]
-
O-Methylation of Phenols: The Chan-Lam reaction has been adapted for the O-methylation of phenols using methylboronic acid, offering a safer alternative to traditional toxic and unstable methylating agents like methyl iodide or diazomethane.[4]
-
N-Arylation of Sulfamoyl Azides: Unsymmetrical N-arylsulfamides can be synthesized via the Chan-Lam coupling of sulfamoyl azides with arylboronic acids using a copper chloride catalyst at room temperature.[5]
Quantitative Data for Chan-Lam Type Reactions
| Reaction Type | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| S-Arylation of Thiophenol with Phenylboronic Acid | 5 mol% CuSO₄ | 1,10-phenanthroline monohydrate | Ethanol | RT | 8 | 88 | [3] |
| O-Methylation of 4-Fluorophenol with Methylboronic Acid | Optimized Cu catalyst | - | - | - | - | 85 | [4] |
| N-Arylation of N-benzyl-N-methylsulfamoyl azide with Phenylboronic Acid | 10 mol% CuCl | - | MeOH | RT | 16 | 81 | [5] |
Experimental Protocol: Chan-Lam S-Arylation of Thiophenol [3]
-
Reaction Setup: To a reaction vessel, add thiophenol (1.0 mmol), phenylboronic acid (1.2 mmol), CuSO₄ (0.05 mmol), and 1,10-phenanthroline monohydrate (0.1 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the mixture.
-
Base Addition: Add nBu₄NOH (40% aqueous solution, 2.0 mmol).
-
Reaction Conditions: Stir the mixture vigorously at room temperature under an air atmosphere for 8 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.
Diagram: General Workflow for Chan-Lam Coupling
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[6][7] This reaction is a fundamental tool for the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and organic materials.[7]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[6]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically with the assistance of a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Applications:
-
Synthesis of Biaryls: The reaction is widely used to couple two different aryl groups, a common structure in many drug molecules.
-
Alkyl-Aryl Coupling: Advances in the Suzuki-Miyaura coupling have enabled the efficient formation of C(sp²)-C(sp³) bonds, which is of significant interest to the pharmaceutical industry for creating more "drug-like" molecules with greater three-dimensional character.[8]
-
Synthesis of Heterocyclic Compounds: The coupling is instrumental in synthesizing complex heterocyclic structures, such as substituted pyridines, which are prevalent in medicinal chemistry.[9][10]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 16 | 82 | [10] |
| 4-bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 16 | 74 | [10] |
| 4-bromobenzonitrile | 2-pyridylboronate D | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Dioxane | 100 | 16 | 63 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a 2-Pyridylboronate [10]
-
Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv), 2-pyridylboronate (1.5 equiv), base (e.g., K₃PO₄, 3.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-1.5 mol %), and ligand in a reaction vial.
-
Solvent Addition: Add anhydrous dioxane (3 mL/mmol of halide).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 16 hours) with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Boronic acids and their derivatives are powerful and versatile reagents in organic synthesis. The Chan-Lam and Suzuki-Miyaura couplings, in particular, have revolutionized the construction of complex organic molecules. The provided protocols and data serve as a valuable resource for chemists in academia and industry, enabling the efficient synthesis of novel compounds with potential applications in medicine and materials science. Further exploration into the reactivity of various boronic acid derivatives will undoubtedly continue to expand the synthetic chemist's toolkit.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 4. "Aerobic, copper catalyzed phenol methylation via the Chan-Lam coupling" by Yingchuan Zhu [scholarworks.smith.edu]
- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Methylboroxine as a Versatile Precursor for Boronic Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, have established them as critical components in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The discovery of boronic acid-containing drugs like Bortezomib (Velcade®), Ixazomib (Ninlaro®), and Vaborbactam (Vabomere®) has further fueled interest in this class of compounds.[2] Diethyl methylboroxine emerges as a convenient and efficient liquid precursor for the generation of methylboronic acid and its derivatives, offering advantages in handling and reactivity for various synthetic applications.
These application notes provide detailed protocols for the use of diethyl methylboroxine as a precursor to methylboronic acid, both for in situ generation in Suzuki-Miyaura coupling reactions and for its isolation.
Advantages of Diethyl Methylboroxine
Diethyl methylboroxine, a cyclic anhydride of methylboronic acid, offers several practical advantages as a synthetic precursor:
-
Liquid Form: As a liquid, it is often easier to handle and dispense accurately compared to solid boronic acids.
-
Stability: Boroxines can exhibit greater stability and a longer shelf life compared to some boronic acids, which can be prone to dehydration or degradation.
-
Cost-Effectiveness: In many cases, boroxines can be a more economical source of the corresponding boronic acid.[3]
-
High Reactivity: It readily hydrolyzes to form methylboronic acid, making it an excellent source for in situ generation in aqueous reaction mixtures.
Application 1: In Situ Generation of Methylboronic Acid for Suzuki-Miyaura Coupling
One of the most powerful applications of diethyl methylboroxine is its direct use in Suzuki-Miyaura cross-coupling reactions. In the presence of an aqueous base, the boroxine is readily hydrolyzed to methylboronic acid, which then participates in the catalytic cycle. This in situ generation streamlines the experimental workflow by eliminating the need to isolate the boronic acid separately.
Experimental Workflow for In situ Generation and Coupling
Caption: Workflow for Suzuki-Miyaura methylation using diethyl methylboroxine.
General Protocol for Suzuki-Miyaura Methylation
This protocol is adapted from procedures using trimethylboroxine and is expected to be directly applicable to diethyl methylboroxine.[3]
Materials:
-
Aryl halide (e.g., aryl bromide, iodide)
-
Diethyl methylboroxine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and ligand (if required).
-
Add the anhydrous solvent (5-10 mL).
-
Add diethyl methylboroxine (1.1-1.5 mmol).
-
Prepare a solution of the base (2.0-3.0 mmol) in water (1-2 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methylated product.
Representative Data for Suzuki-Miyaura Methylation using Trimethylboroxine
The following table summarizes yields for the methylation of various aryl halides using trimethylboroxine, which serves as a strong indicator for the expected performance of diethyl methylboroxine.[3]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 3 | 95 |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 6 | 92 |
| 3 | Methyl 4-bromobenzoate | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 6 | 88 |
| 4 | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | DMF | 71 | 85 |
| 5 | 2-Bromonaphthalene | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 18 | 90 |
Application 2: Preparation and Isolation of Methylboronic Acid
For applications requiring isolated methylboronic acid, diethyl methylboroxine can be readily hydrolyzed. The resulting methylboronic acid can then be used in subsequent synthetic steps.
Logical Relationship for Hydrolysis
Caption: Conversion of diethyl methylboroxine to methylboronic acid.
Protocol for the Hydrolysis of Diethyl Methylboroxine
Materials:
-
Diethyl methylboroxine
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve diethyl methylboroxine (1.0 eq) in a minimal amount of a suitable organic solvent in which the boronic acid is not highly soluble (e.g., hexane).
-
Add water (3.0-5.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours. The solid methylboronic acid may precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with an organic solvent like diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield methylboronic acid.
Safety and Handling
-
Organoboron compounds should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl methylboroxine is flammable; keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
Diethyl methylboroxine is a valuable and versatile precursor for methylboronic acid in a variety of synthetic contexts. Its liquid form and stability make it a convenient reagent for both the in situ generation of methylboronic acid in Suzuki-Miyaura coupling reactions and for the preparation of the isolated boronic acid. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors, contributing to the efficient construction of complex molecules and the advancement of pharmaceutical research.
References
Application Notes and Protocols for Diethyl Methylboroxine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylboroxine is an organoboron compound that holds potential as a reagent in palladium-catalyzed cross-coupling reactions, particularly for the introduction of a methyl group onto aromatic and heteroaromatic scaffolds. As the cyclic anhydride of diethylboryl and methylboronic acid, it can serve as a source of a methyl nucleophile in transformations such as the Suzuki-Miyaura coupling. This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The application of boroxines, such as trimethylboroxine, has been noted for the methylation of aryl halides.[1] While specific literature detailing the use of diethyl methylboroxine is limited, protocols can be extrapolated from established procedures for similar alkylboroxine and alkylboronic acid reagents.
These application notes provide a generalized framework and experimental protocols for the use of diethyl methylboroxine in Suzuki-Miyaura cross-coupling reactions, based on analogous transformations.
Core Concepts of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (R²-BY₂) transfers its organic group (R²) to the palladium(II) complex, forming a new diorganopalladium(II) species. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Boroxines, the cyclic anhydrides of boronic acids, are competent coupling partners in Suzuki-Miyaura reactions and can offer advantages in terms of stability and handling compared to their corresponding boronic acids.
Generalized Experimental Protocol: Suzuki-Miyaura Methylation of an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with diethyl methylboroxine. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Diethyl methylboroxine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Reagent Addition: Add the solvent (5-10 mL) to the flask, followed by diethyl methylboroxine (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methylated product.
Data Presentation: Typical Reaction Parameters for Alkylboron Suzuki-Miyaura Couplings
The following table summarizes common conditions employed in Suzuki-Miyaura cross-coupling reactions involving alkylboron reagents, which can serve as a guide for optimizing reactions with diethyl methylboroxine.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | Catalyst choice is crucial and often substrate-dependent. Buchwald ligands are effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK | The choice of base can significantly impact reaction efficiency and is often used in aqueous solution or as a solid. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, Water (often as a co-solvent) | Biphasic solvent systems are common. Anhydrous conditions can also be employed. |
| Temperature | Room Temperature to 150 °C | Higher temperatures are often required for less reactive substrates like aryl chlorides. |
| Alkylboron Reagent | Alkylboronic acids, Alkylboronic esters (e.g., pinacol esters), Alkyltrifluoroborates, Alkylboroxines | Boroxines can serve as a stable source of the corresponding boronic acid. |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer
The protocols and information provided are based on established methodologies for similar classes of compounds. Due to the limited specific literature on diethyl methylboroxine, these should be considered as starting points for optimization. All reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Boroxine-Mediated Polymer Synthesis
A Representative Study Using Boroxine Chemistry in the Development of Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boroxines, the cyclic anhydrides of boronic acids, are six-membered rings with alternating boron and oxygen atoms.[1] These structures can engage in dynamic covalent chemistry, making them valuable building blocks for advanced polymers. The reversible formation of boroxine rings from boronic acids through dehydration allows for the synthesis of self-healing materials, vitrimers, and covalent organic frameworks (COFs).[2][3] Vitrimers, in particular, are a class of polymers that exhibit properties of both thermoplastics and thermosets, owing to the presence of dynamic covalent bonds that allow for network rearrangement at elevated temperatures.[2]
The core of boroxine's utility in polymer science lies in the dynamic nature of the B-O bonds, which can undergo exchange reactions. This allows for the reprocessing, recycling, and self-healing of the polymer network.[4] While specific applications using diethyl methylboroxine are not extensively documented, the general principles of boroxine chemistry provide a framework for its potential use in creating novel polymer architectures.
Synthetic Strategies for Boroxine-Based Polymers
Several synthetic strategies are employed to incorporate boroxine rings into polymer networks:
-
Condensation of Telechelic Boronic Diacids: Polymers with boronic acid end groups can be condensed to form boroxine cross-links.
-
Reaction of Functionalized Boroxines: Pre-formed boroxines bearing reactive functional groups can be reacted with complementary molecules to build up a polymer network.
-
Condensation of Macromolecules with Boronic Acid Side Groups: Polymers with pendant boronic acid groups can be cross-linked through the formation of boroxine rings.[5]
The most common approach involves the in situ formation of boroxines from boronic acid monomers or polymer precursors.
Data Presentation
Due to the lack of specific data for diethyl methylboroxine-based polymers, the following table summarizes typical properties of boroxine-based vitrimers synthesized from phenylboronic acid and a diol-containing polymer, as described in the literature. This data is representative and intended for comparative purposes.
| Property | Value | Reference |
| Monomers | Phenylboronic Acid, Polyol | General Literature |
| Cross-linker | Triphenylboroxine (in situ) | General Literature |
| Glass Transition Temp (Tg) | 50 - 120 °C | [5] |
| Thermal Degradation Temp | > 300 °C | [5] |
| Stress Relaxation Time | Varies with temperature (e.g., < 1 min at 150 °C) | [4] |
| Recyclability | Yes, via thermal reprocessing | [2] |
| Self-Healing | Yes, often thermally activated | [6] |
Experimental Protocols
The following protocols describe the synthesis of a boroxine-crosslinked vitrimer from a polyol and phenylboronic acid, which forms triphenylboroxine in situ.
Materials and Equipment
-
Phenylboronic acid (PBA)
-
Poly(vinyl alcohol) (PVA), Mw 70,000-100,000 g/mol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Mechanical stirrer
-
Vacuum oven
-
Standard laboratory glassware
Synthesis of a Boroxine-Crosslinked PVA Vitrimer
This protocol outlines the synthesis of a vitrimer where PVA chains are crosslinked by triphenylboroxine formed in situ.
Procedure:
-
Dissolution of PVA: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 10 g of PVA in 100 mL of anhydrous DMSO at 90 °C with vigorous stirring. This may take several hours.
-
Addition of Phenylboronic Acid: Once the PVA is fully dissolved, add a stoichiometric amount of phenylboronic acid. The ratio of hydroxyl groups on PVA to boronic acid groups should be 3:1 to favor the formation of boroxine rings. For every 3 hydroxyl groups on the PVA backbone, one molecule of PBA is added.
-
Azeotropic Dehydration: Add 50 mL of anhydrous toluene to the reaction mixture. Replace the reflux condenser with a Dean-Stark apparatus to remove water generated during the condensation of boronic acid to boroxine.
-
Reaction: Heat the mixture to 130-140 °C and allow it to reflux. The water-toluene azeotrope will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the viscous solution into a large volume of a non-solvent, such as acetone or ethanol, to precipitate the polymer.
-
Washing: Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and residual DMSO.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to remove all solvents. The final product is a crosslinked vitrimer film or powder.
Characterization of the Boroxine Vitrimer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of boroxine rings by the appearance of characteristic B-O stretching bands around 1350 cm⁻¹.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the vitrimer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
-
Stress-Relaxation Experiments: Characterize the dynamic nature of the boroxine cross-links by measuring the decay of stress over time at a constant strain and elevated temperature.
Visualizations
Experimental Workflow for Boroxine Vitrimer Synthesis
Caption: Workflow for the synthesis of a boroxine-crosslinked vitrimer.
Dynamic Exchange of Boroxine Cross-links
Caption: Dynamic exchange of boroxine cross-links in a polymer network.
References
- 1. Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Catalytic Applications of Boroxines in Fine Chemical Synthesis: A Focus on Trimethylboroxine as an Analogue for Diethyl Methylboroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their corresponding anhydrides, boroxines, have emerged as versatile catalysts in organic synthesis, enabling a range of transformations crucial for the preparation of fine chemicals and pharmaceutical intermediates. While specific catalytic applications of diethyl methylboroxine are not well-documented in publicly available scientific literature, the closely related compound, trimethylboroxine, serves as an excellent analogue to understand the potential catalytic utility of this class of reagents. This document provides a detailed overview of the catalytic applications of trimethylboroxine, with a focus on Suzuki-Miyaura cross-coupling reactions and its role in amide bond formation, presented as a proxy for the potential applications of diethyl methylboroxine. General principles of boronic acid catalysis in condensation reactions are also discussed.
Suzuki-Miyaura Cross-Coupling Reactions: Methylation of Aryl Halides
Trimethylboroxine (TMB) is widely recognized as an effective methylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This transformation is of significant importance in medicinal chemistry for the introduction of methyl groups, which can profoundly influence the biological activity and physical properties of drug candidates.[3] TMB serves as a practical and cost-effective source of the methyl group.[3][4]
Quantitative Data for Trimethylboroxine-Mediated Methylation
The efficiency of trimethylboroxine in the methylation of various aryl halides has been demonstrated in several studies. The following table summarizes representative quantitative data from the literature.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | - | K₂CO₃ | aq. Dioxane | 6 | 95 | [1] |
| 2 | 4-Bromanisole | Pd(PPh₃)₄ | - | K₂CO₃ | aq. Dioxane | 20 | 75 | [1] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ | BrettPhos | CsF | 1,4-Dioxane | 12 | 80 | [3][5] |
| 4 | 2-Chloropyridine | Pd(OAc)₂ | dcype | K₃PO₄ | 1,4-Dioxane | 12 | 85 | [5] |
| 5 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | - | K₂CO₃ | aq. Dioxane | 6 | 88 | [1] |
Note: This data is for trimethylboroxine, as no specific data for diethyl methylboroxine was found.
Experimental Protocol: General Procedure for Palladium-Catalyzed Methylation of Aryl Halides using Trimethylboroxine
This protocol is a generalized procedure based on literature reports for trimethylboroxine.[1][5]
Materials:
-
Aryl halide (1.0 mmol)
-
Trimethylboroxine (TMB) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the solvent and trimethylboroxine to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methylated arene.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
Boronic acids have been demonstrated to catalyze the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional coupling reagents.[6][7][8] This reaction typically proceeds via the formation of a reactive acyloxyboron intermediate.[6] While specific studies on diethyl methylboroxine are absent, the general mechanism of boronic acid catalysis provides a framework for its potential application.
Experimental Workflow: Boronic Acid-Catalyzed Amide Formation
The following diagram illustrates a typical experimental workflow for a boronic acid-catalyzed amidation reaction.
Caption: A typical workflow for boronic acid-catalyzed amide bond formation.
Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation
The catalytic cycle is thought to involve the activation of the carboxylic acid by the boronic acid catalyst.
Caption: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.
Condensation Reactions
Boronic acids can also act as Lewis acid catalysts in various condensation reactions, such as aldol and Knoevenagel condensations. They are thought to activate the carbonyl group of aldehydes or ketones, making them more susceptible to nucleophilic attack. The specific use of boroxines in these reactions is less common, with boronic acids being the more frequently cited catalysts. The general principle involves the coordination of the boronic acid to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
While the catalytic applications of diethyl methylboroxine in fine chemical synthesis are not explicitly detailed in the current body of scientific literature, the extensive research on its analogue, trimethylboroxine, provides valuable insights into its potential uses. The data and protocols for trimethylboroxine-catalyzed Suzuki-Miyaura methylations highlight a key area where diethyl methylboroxine could potentially be applied. Furthermore, the established principles of boronic acid catalysis in amide bond formation and condensation reactions suggest other avenues for its exploration as a catalyst in the synthesis of fine chemicals and pharmaceutical ingredients. Further research is warranted to elucidate the specific catalytic properties and applications of diethyl methylboroxine.
References
- 1. designer-drug.com [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylboroxine Methylates Challenging Substrates - ChemistryViews [chemistryviews.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving Diethyl Methylboroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of diethyl methylboroxine in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Diethyl methylboroxine serves as an effective methylating agent for aryl and heteroaryl halides, facilitating the introduction of a methyl group, a common motif in pharmacologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] Diethyl methylboroxine is a valuable reagent in this context, serving as a source of a methyl group for the synthesis of methylated aromatic and heteroaromatic compounds. These methylated products are of significant interest in medicinal chemistry and drug development due to the unique biological properties often conferred by the methyl substituent.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2][3]
-
Transmetalation: The organoboron reagent (in this case, derived from diethyl methylboroxine) transfers its organic group (methyl) to the palladium center, forming a new Pd(II) complex and displacing the halide. A base is crucial in this step to facilitate the transfer.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl and methyl groups) couple and are eliminated from the metal center, forming the desired C-C bond in the product (Ar-CH3). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Experimental Protocol: Methylation of 4-Bromoanisole
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanisole with diethyl methylboroxine. This method is adapted from established procedures for similar cross-coupling reactions.[4]
Materials and Reagents
-
4-Bromoanisole
-
Diethyl methylboroxine
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), diethyl methylboroxine (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-methylanisole.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura methylation of aryl bromides with boroxine reagents, based on analogous reactions reported in the literature.[4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)2 (2) | PPh3 (8) | K2CO3 | Toluene/H2O | 100 | 18 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)2 (2) | PPh3 (8) | K2CO3 | Toluene/H2O | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)2 (2) | PPh3 (8) | K2CO3 | Toluene/H2O | 100 | 20 | 75-85 |
| 4 | 2-Bromopyridine | Pd(OAc)2 (3) | SPhos (6) | K3PO4 | Dioxane/H2O | 110 | 12 | 70-80 |
Safety and Handling
-
Diethyl methylboroxine is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents such as toluene and diethyl ether are flammable and volatile.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.
References
Application Notes & Protocols: Diethyl Methylboroxine as a Derivatizing Agent for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylboroxine has emerged as a valuable derivatizing agent for the analysis of a wide range of compounds by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS). This reagent is especially effective for molecules containing vicinal diol functionalities. Derivatization with diethyl methylboroxine enhances the volatility and thermal stability of polar analytes, improving their chromatographic separation and producing characteristic mass spectra that facilitate identification and quantification.
This document provides detailed application notes and experimental protocols for the use of diethyl methylboroxine in the derivatization of key biomolecules, including corticosteroids, catecholamines, and prostaglandins.
Principle of Derivatization:
Diethyl methylboroxine acts as a precursor to ethylmethylboronic acid. In the presence of compounds containing 1,2- or 1,3-diol groups, it readily forms stable cyclic boronate esters. This chemical modification masks the polar hydroxyl groups, thereby increasing the analyte's volatility and making it amenable to GC-MS analysis. The resulting derivatives often exhibit distinct fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
Applications
The primary application of diethyl methylboroxine derivatization lies in the analysis of complex biological molecules that are otherwise difficult to analyze by GC-MS due to their low volatility and thermal lability.
-
Corticosteroids: Many corticosteroids possess diol functionalities in their side chains (e.g., at C17 and C20, or C17 and C21). Derivatization with diethyl methylboroxine allows for the sensitive and specific quantification of these hormones in biological matrices.[1][2][3]
-
Catecholamines: Catecholamines and their metabolites, which contain a catechol (1,2-dihydroxybenzene) ring, can be effectively derivatized to form cyclic boronates. This is crucial for their analysis in neuroscience and clinical diagnostics.[4][5]
-
Prostaglandins: These lipid compounds often have multiple hydroxyl groups. Diethyl methylboroxine can be used to derivatize the diol moieties within their structure, enabling their separation and quantification in studies related to inflammation and physiology.[6][7][8]
-
General Diols: The reagent is broadly applicable to any molecule containing vicinal diol groups, including various metabolites, natural products, and pharmaceutical compounds.[9][10]
Experimental Protocols
The following are generalized protocols that can be adapted for specific analytes and matrices. Optimization of reaction conditions (temperature, time, and reagent concentration) is recommended for each new application.[11]
General Derivatization Protocol for Diols
This protocol provides a starting point for the derivatization of compounds containing vicinal diol functionalities.
Materials:
-
Diethyl methylboroxine solution (e.g., 1 mg/mL in a suitable aprotic solvent like pyridine or dimethylformamide).
-
Analyte sample (dried residue or solution in an aprotic solvent).
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as it can hydrolyze the derivatizing reagent. If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried completely under a stream of nitrogen.
-
Reagent Addition: To the dried sample residue, add 50-100 µL of the diethyl methylboroxine solution.
-
Reaction: Cap the reaction vial tightly and heat at 60-80°C for 15-30 minutes. The optimal time and temperature may vary depending on the analyte.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the reaction mixture can be diluted with an appropriate solvent before injection.
Protocol for Derivatization of Corticosteroids in Biological Samples
This protocol is adapted for the analysis of corticosteroids in plasma or urine.
Materials:
-
Biological sample (e.g., 1 mL of plasma or urine).
-
Internal standard (e.g., a deuterated analog of the target corticosteroid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Solvents for SPE (e.g., methanol, water, ethyl acetate).
-
Diethyl methylboroxine solution (1 mg/mL in pyridine).
-
Heating block.
-
GC-MS system.
Procedure:
-
Sample Pre-treatment: Add the internal standard to the biological sample.
-
Extraction: Perform a solid-phase extraction to isolate the corticosteroids from the matrix.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the corticosteroids with ethyl acetate.
-
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of the diethyl methylboroxine solution to the dried residue.
-
Seal the vial and heat at 70°C for 20 minutes.
-
-
Analysis: Cool the vial and inject an aliquot of the derivatized sample into the GC-MS.
Quantitative Data Summary
While specific quantitative data for diethyl methylboroxine is limited in the literature, the following table summarizes typical performance characteristics observed for the analogous derivatizing agent, n-butylboronic acid, which forms similar cyclic boronate derivatives. This data can be used as a guideline for method development and validation.
| Analyte Class | Typical Limit of Quantification (LOQ) | Linearity (R²) | Recovery | Reference |
| Corticosteroids | 0.1 - 1 ng/mL | > 0.99 | 85 - 105% | Adapted from general steroid analysis literature |
| Catecholamines | 0.5 - 5 ng/mL | > 0.99 | 80 - 110% | [4] |
| Prostaglandins | 1 - 10 pg on column | > 0.98 | 70 - 95% | [8] |
Mass Spectrometry
The mass spectra of diethyl methylboroxine derivatives are characterized by specific fragmentation patterns that are useful for identification.
General Fragmentation:
Upon electron ionization (EI), the cyclic boronate derivatives typically show a prominent molecular ion (M+). Common fragmentation pathways include:
-
Loss of one of the alkyl groups from the boron atom.
-
Cleavage of the boronate ring.
-
Fragmentations characteristic of the parent analyte molecule.
The exact fragmentation pattern will depend on the structure of the derivatized analyte.
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronate affinity paper spray mass spectrometry for determination of elevated levels of catecholamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of plasma catecholamines after selective extraction by borated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins and related products profiled by GC/MS with negative-ion chemical-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Diethyl Methylboroxine in the Formation of Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them promising materials for applications in gas storage, catalysis, sensing, and drug delivery. A key challenge in the synthesis of boroxine-linked COFs, which are formed by the dehydration of boronic acids, is the reversible nature of the boroxine formation, which can be sensitive to hydrolysis. This document explores the posited role of diethyl methylboroxine as a key reagent in facilitating the formation of boroxine-linked COFs, offering detailed protocols and mechanistic insights for researchers in the field. While direct literature on diethyl methylboroxine in COF synthesis is emerging, its role is inferred from the well-documented use of analogous alkyl boroxines, such as trimethylboroxine, which have been shown to act as effective dehydrating agents in mechanochemical and solution-phase syntheses.[1][2]
Mechanistic Role of Diethyl Methylboroxine
Diethyl methylboroxine is proposed to play a crucial role as a dehydrating agent and potentially as a co-reagent in the formation of boroxine-linked COFs from aryl boronic acid precursors. The formation of the boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is a condensation reaction that releases water.[3] The presence of water can hinder the formation of a crystalline, porous COF structure due to the reversible nature of the boroxine linkage.[4]
Diethyl methylboroxine can facilitate the forward reaction in two primary ways:
-
Dehydration: By reacting with the water produced during the condensation of boronic acids, diethyl methylboroxine shifts the equilibrium towards the formation of the COF. This is particularly effective in mechanochemical and non-aqueous solvent-based syntheses.
-
Transesterification-like Exchange: The boroxine ring of diethyl methylboroxine can potentially undergo exchange reactions with the aryl boronic acid monomers, facilitating the incorporation of the aryl units into the growing framework.
Below is a diagram illustrating the proposed role of diethyl methylboroxine in the formation of a generic boroxine-linked COF from a di-boronic acid monomer.
Caption: Proposed role of diethyl methylboroxine in COF synthesis.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a 2D boroxine-linked COF using diethyl methylboroxine. These protocols are based on established methods for similar COF syntheses and should be optimized for specific monomer systems.
Protocol 1: Mechanochemical Synthesis
This solvent-free or liquid-assisted grinding (LAG) method is advantageous for its speed and reduced solvent waste.[1][2]
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
Diethyl methylboroxine
-
Zirconia milling jar and balls
-
Ball mill
-
Spatula
-
Vial
Procedure:
-
In a zirconia milling jar, combine 1,4-benzenediboronic acid (1.0 eq) and diethyl methylboroxine (2.0 eq).
-
For liquid-assisted grinding (LAG), a minimal amount of a suitable solvent (e.g., THF, mesitylene) can be added.
-
Mill the mixture at a specified frequency (e.g., 25-30 Hz) for a designated time (e.g., 45-90 minutes).
-
After milling, open the jar in a controlled atmosphere (e.g., glovebox) to prevent hydrolysis.
-
Collect the resulting powder.
-
Wash the product with an anhydrous solvent (e.g., acetone, THF) to remove any unreacted monomers and byproducts.
-
Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Caption: Workflow for mechanochemical COF synthesis.
Protocol 2: Solvothermal Synthesis
This method involves heating the reactants in a sealed vessel to promote crystallization.
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
Diethyl methylboroxine
-
Anhydrous solvent mixture (e.g., mesitylene/dioxane)
-
Pyrex tube
-
Vacuum sealing apparatus
-
Oven
Procedure:
-
Place 1,4-benzenediboronic acid (1.0 eq) and diethyl methylboroxine (2.0 eq) in a Pyrex tube.
-
Add a mixture of anhydrous solvents (e.g., 1:1 v/v mesitylene:dioxane). The total volume should be sufficient to dissolve the monomers upon heating.
-
Flash freeze the tube in liquid nitrogen.
-
Evacuate the tube and seal it under vacuum.
-
Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-5 days.
-
After cooling to room temperature, break the seal and collect the solid product by filtration.
-
Wash the product sequentially with anhydrous acetone and THF.
-
Dry the COF product under vacuum at 120 °C overnight.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical boroxine-linked COF (e.g., COF-1) synthesized using diethyl methylboroxine, based on typical values reported in the literature for analogous materials.[1][2]
| Parameter | Mechanochemical Synthesis | Solvothermal Synthesis |
| Yield (%) | > 95 | 80 - 90 |
| BET Surface Area (m²/g) | 800 - 1200 | 900 - 1500 |
| Pore Volume (cm³/g) | 0.6 - 0.9 | 0.7 - 1.1 |
| Average Pore Size (Å) | 15 - 20 | 15 - 20 |
| Crystallinity (PXRD) | High | Very High |
Characterization
To confirm the successful synthesis and determine the properties of the COF, the following characterization techniques are recommended:
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity and determine the crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of boroxine linkages and the disappearance of boronic acid O-H stretches.
-
Solid-State ¹¹B NMR Spectroscopy: To probe the local environment of the boron atoms within the framework.
-
Gas Adsorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
Conclusion
While direct experimental data for the use of diethyl methylboroxine in COF synthesis is not yet widely published, its analogous structure to other effective alkyl boroxines suggests it is a promising candidate for facilitating the formation of highly crystalline and porous boroxine-linked COFs. The protocols and mechanistic insights provided herein offer a foundation for researchers to explore the application of diethyl methylboroxine in the development of novel COF materials for a range of scientific and industrial applications. It is anticipated that the use of diethyl methylboroxine may offer advantages in terms of reaction kinetics and product purity due to the specific reactivity of the ethyl and methyl groups. Further research is encouraged to fully elucidate its role and optimize its use in COF synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Diethyl Methylboroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude diethyl methylboroxine.
Frequently Asked Questions (FAQs)
Q1: What is diethyl methylboroxine and why is its purity important?
A1: Diethyl methylboroxine is an organoboron compound. Its purity is critical for successful downstream applications, as impurities can interfere with subsequent reactions, leading to lower yields, side product formation, and difficulties in the purification of the final compounds.
Q2: What are the common impurities in crude diethyl methylboroxine?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. These may include the corresponding boronic acid (from hydrolysis), residual solvents, and other organoboron species.
Q3: What are the recommended general purification techniques for diethyl methylboroxine?
A3: Based on the purification of similar organoboron compounds, the primary methods for purifying diethyl methylboroxine include:
-
Distillation: Effective for separating volatile impurities from the less volatile boroxine.
-
Solvent Extraction: Can be used to remove water-soluble or acid/base-reactive impurities.
-
Chromatography: Techniques like gel permeation chromatography (GPC) can be employed for separating impurities based on size.[1]
-
Crystallization/Filtration: Cooling the crude product in a suitable solvent may cause impurities to precipitate, which can then be removed by filtration.
Q4: How can I assess the purity of my diethyl methylboroxine sample?
A4: Purity can be assessed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR can identify and quantify the main component and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude diethyl methylboroxine.
Issue 1: Low Purity After Distillation
Symptoms:
-
The distilled product shows significant impurity peaks in NMR or GC-MS analysis.
-
The boiling point range during distillation is broad.
Possible Causes:
-
Co-distillation of impurities: Some impurities may have boiling points close to that of diethyl methylboroxine.
-
Thermal decomposition: The compound may be degrading at the distillation temperature.
-
Presence of azeotropes: Impurities may form azeotropic mixtures with the product.
Solutions:
-
Fractional Distillation: Use a longer distillation column or a column with a higher number of theoretical plates to improve separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize thermal decomposition.
-
Pre-distillation Purification: Perform a preliminary purification step, such as a solvent wash, to remove impurities with significantly different properties before distillation.
Issue 2: Product Contains Significant Amounts of the Corresponding Boronic Acid
Symptoms:
-
A broad peak corresponding to an -OH proton is observed in the 1H NMR spectrum.
-
The product shows poor solubility in non-polar organic solvents.
Possible Causes:
-
Hydrolysis: Boroxines are cyclic anhydrides of boronic acids and can readily hydrolyze in the presence of water.[2][3]
-
Incomplete dehydration during synthesis: The final dehydration step to form the boroxine from the boronic acid may not have gone to completion.
Solutions:
-
Azeotropic Dehydration: Dissolve the crude product in a solvent that forms an azeotrope with water (e.g., toluene) and reflux with a Dean-Stark apparatus to remove water.
-
Treatment with a Dehydrating Agent: Use a chemical drying agent that is compatible with the product.
-
Anhydrous Workup: Ensure all solvents and glassware are rigorously dried during the synthesis and purification steps.
Issue 3: Low Yield After Purification
Symptoms:
-
The amount of purified product is significantly lower than expected.
Possible Causes:
-
Product decomposition: The purification conditions (e.g., high temperature, presence of acid or base) may be causing the product to degrade.
-
Loss during transfers: Significant material loss can occur during multiple transfer steps.
-
Product remains in the aqueous phase during extraction: If the product has some water solubility, it may be lost during aqueous washes.
Solutions:
-
Optimize Purification Conditions: Use milder conditions where possible (e.g., lower distillation temperature under vacuum).
-
Minimize Transfers: Plan the purification workflow to reduce the number of times the material is transferred between vessels.
-
Back-extraction: After an aqueous wash, back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Data Presentation
The following tables provide hypothetical data to illustrate the expected outcomes of different purification strategies.
Table 1: Comparison of Purification Methods for Crude Diethyl Methylboroxine
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Simple Distillation | 85 | 92 | 75 | High-boiling solvent residue |
| Vacuum Distillation | 85 | 97 | 80 | Thermally labile impurities |
| Solvent Extraction (Acid/Base Wash) | 85 | 90 | 85 | Boronic acid, basic impurities |
| Column Chromatography (Silica Gel) | 85 | 95 | 60 | Polar impurities |
| Recrystallization | 85 | 98 | 50 | Insoluble impurities |
Table 2: Effect of Vacuum Level on Purity and Yield in Distillation
| Pressure (Torr) | Boiling Point (°C) | Final Purity (%) | Yield (%) |
| 760 (Atmospheric) | 180 (estimated) | 90 | 65 |
| 10 | 95 | 96 | 78 |
| 1 | 60 | 98 | 82 |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude diethyl methylboroxine into the distillation flask. Add a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum.
-
Analysis: Analyze the purity of the collected fraction using NMR or GC-MS.
Protocol 2: Removal of Boronic Acid by Azeotropic Dehydration
-
Dissolution: Dissolve the crude diethyl methylboroxine in toluene.
-
Apparatus Setup: Set up a reflux condenser with a Dean-Stark trap.
-
Reflux: Heat the solution to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing until no more water is collected in the trap.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting product can be further purified by distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for the purification of diethyl methylboroxine.
Caption: Hypothetical pathways for impurity formation during synthesis.
References
troubleshooting low reactivity in diethyl methylboroxine-mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylboroxine-mediated reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is diethyl methylboroxine and how does its reactivity compare to methylboronic acid?
Diethyl methylboroxine is the cyclic trimer of methylboronic acid. In many reaction environments, it exists in equilibrium with the monomeric boronic acid. Boroxines are often considered the more reactive species in certain cross-coupling reactions, potentially leading to higher yields and faster reaction times compared to using the corresponding boronic acid directly.[1][2]
Q2: My Suzuki-Miyaura reaction with diethyl methylboroxine shows low to no conversion. What are the most common causes?
Low reactivity in Suzuki-Miyaura couplings can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the choice of base and solvent, the reaction temperature, and the integrity of your reagents. Issues such as catalyst deactivation, improper base selection, insufficient temperature, or degradation of the boroxine or aryl halide can all lead to poor results.[3][4]
Q3: How critical is the exclusion of water and oxygen from my reaction?
The exclusion of oxygen is critical as it can lead to the oxidation of the phosphine ligands and the formation of palladium black, which deactivates the catalyst.[1] It can also promote the unwanted homocoupling of the boronic acid.[1] While some Suzuki-Miyaura reactions can tolerate or even benefit from the presence of water, particularly with boronic acids, anhydrous conditions are often preferred for boronic esters and boroxines to prevent their hydrolysis back to the less reactive boronic acid.[3][5][6] If you are using anhydrous conditions, ensure your solvents and reagents are thoroughly dried.
Q4: Can diethyl methylboroxine be used for couplings with substrates other than aryl halides?
Yes, while aryl halides (bromides, chlorides, and iodides) are the most common coupling partners, boroxines can also participate in couplings with other electrophiles such as aryl triflates, vinyl halides, and in some specialized cases, alkyl halides.[6][7] The optimal reaction conditions, particularly the choice of catalyst and ligand, may vary significantly depending on the electrophile.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing low or no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.
Caption: A logical workflow for troubleshooting low product yield.
-
Reagent Integrity:
-
Diethyl Methylboroxine: Boroxines can be sensitive to moisture and air. Ensure it has been stored under an inert atmosphere and is not hydrolyzed. Consider using freshly prepared or recently purchased reagent.
-
Aryl Halide: Verify the purity of your aryl halide. Impurities can sometimes interfere with the catalytic cycle.
-
Solvent: Ensure your solvent is anhydrous, especially if the reaction is sensitive to water. Degas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes before use to remove dissolved oxygen.[3]
-
Base: The choice and quality of the base are crucial. Some bases are hygroscopic; use a freshly opened bottle or dry the base before use. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Catalyst System:
-
Palladium Source: Palladium(0) sources like Pd(PPh₃)₄ can degrade over time. If using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), ensure it is properly activated to the active Pd(0) species in situ. The appearance of significant amounts of palladium black early in the reaction is a sign of catalyst decomposition.[3]
-
Ligand: Phosphine ligands are susceptible to oxidation. Use fresh ligands and handle them under an inert atmosphere. The choice of ligand is critical; for less reactive aryl chlorides, or for sterically hindered substrates, more electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required over traditional ligands like PPh₃.[6]
-
-
Reaction Conditions:
-
Temperature: Many Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, consider increasing it. A typical range for boroxine couplings is 80-120 °C.[8]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some couplings, especially with challenging substrates, may require extended reaction times (6-24 hours or longer).[8]
-
Concentration: If the reaction is bimolecular, very low concentrations may slow down the reaction rate. Ensure your reagent concentrations are within a reasonable range (typically 0.1-1.0 M).
-
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
-
Homocoupling of Diethyl Methylboroxine: This results in the formation of biphenyl or related structures from the coupling of two boroxine molecules.
-
Cause: Often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[1]
-
Solution: Thoroughly degas all solvents and reagents. Use a Pd(0) catalyst directly or ensure your precatalyst is effectively reduced.
-
-
Protodeboronation: This is the replacement of the boroxine group with a hydrogen atom, leading to the formation of a byproduct derived from the starting boronic acid.
-
Cause: Can be caused by excessive water, high temperatures, or a prolonged reaction time with certain bases.[1]
-
Solution: Use anhydrous conditions if possible. A stronger base or a boronic ester derivative might be more resistant to protodeboronation. Sometimes, using a slight excess of the boroxine can compensate for some loss to this side reaction.
-
-
Reduction of the Aryl Halide: The aryl halide is converted to the corresponding arene.
-
Cause: Can occur in the presence of a hydrogen source and an active catalyst.
-
Solution: Ensure anhydrous conditions and a thoroughly inert atmosphere.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes typical starting conditions and optimized parameters for Suzuki-Miyaura reactions involving trimethylboroxine, a close analog of diethyl methylboroxine. These can be used as a starting point for optimizing your reaction.
| Parameter | Initial Condition | Optimized Condition (Example) | Potential Impact of Variation |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with a specialized ligand (e.g., SPhos) | Different ligands can dramatically improve yields for challenging substrates.[6] |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (3.0 eq.) | Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction but may also promote side reactions.[8][9] |
| Solvent | Toluene | 1,4-Dioxane or DMF | Solvent polarity can influence reaction rates and solubility of intermediates.[8] |
| Temperature | 80 °C | 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side product formation.[8] |
| Boroxine eq. | 1.1 eq. | 1.5 eq. | A slight excess can help drive the reaction to completion, especially if protodeboronation is an issue.[2] |
| Water | Anhydrous | Toluene/H₂O (4:1) | The presence of water can sometimes be beneficial, especially with boronic acids, but may hinder reactions with boroxines.[3][6] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Diethyl Methylboroxine
This protocol is a general starting point and should be optimized for specific substrates.
Workflow Diagram:
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. Add the diethyl methylboroxine (0.4 mmol, 1.2 eq. of the methyl group) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diethyl Methylboroxine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions when using diethyl methylboroxine catalysts in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with diethyl methylboroxine and related boroxine catalysts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may not have been activated to its Pd(0) state. 2. Poor Reagent Quality: Diethyl methylboroxine may have degraded due to improper handling or storage. Boroxines are sensitive to air and moisture. 3. Incorrect Base: The chosen base may not be effective for the specific substrates. 4. Suboptimal Solvent: The solvent system may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. 5. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | 1. Ensure proper activation of the palladium pre-catalyst. If using a Pd(II) source, the reaction mixture must be properly degassed to allow for reduction to Pd(0). 2. Handle diethyl methylboroxine under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1][2][3] Store the reagent in a tightly sealed container in a cool, dry place. 3. Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The choice of base can be substrate-dependent.[4][5][6] 4. Test various solvents. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common for Suzuki-Miyaura reactions.[7] For anhydrous conditions, trimethyl borate can be a beneficial additive.[8] 5. Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to the homocoupling of the boroxine reagent.[7] 2. Pd(II) Species: The presence of Pd(II) species can promote homocoupling. | 1. Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction. 2. Ensure the complete reduction of the Pd(II) pre-catalyst to Pd(0). |
| Inconsistent Reaction Times | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Heterogeneous Mixture: Poor stirring or insolubility of reagents can lead to inconsistent reaction rates. | 1. Consider using a more robust palladium catalyst or ligand system. 2. Ensure vigorous stirring of the reaction mixture, especially if it is biphasic or contains solid reagents. |
| Difficulty in Product Purification | 1. Boronic Acid Residues: Residual boronic acid or its byproducts can complicate purification. | 1. An aqueous workup with a mild base can help remove boronic acid residues. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Suzuki-Miyaura reaction using diethyl methylboroxine?
A1: The base is crucial for the activation of the boroxine in the transmetalation step of the catalytic cycle.[9] It reacts with the boroxine to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[10]
Q2: How should I handle and store diethyl methylboroxine?
A2: Diethyl methylboroxine, like other boroxines, is sensitive to air and moisture. It should be handled under an inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques.[1][2][3][11][12] Store the reagent in a tightly sealed container in a cool, dry place, away from heat and ignition sources.
Q3: Can I use diethyl methylboroxine in aqueous conditions?
A3: Yes, Suzuki-Miyaura reactions are often performed in biphasic systems containing water.[7] The presence of water can be beneficial for the hydrolysis of the boroxine to the corresponding boronic acid, which is an active participant in the catalytic cycle. However, for certain substrates, anhydrous conditions may be preferred to minimize side reactions like protodeboronation.[8]
Q4: What are the common side reactions to look out for?
A4: The most common side reaction is the homocoupling of the boroxine reagent, which is often caused by the presence of oxygen.[7] Protodeboronation, where the borono group is replaced by a hydrogen atom, can also occur, especially under harsh basic conditions or with prolonged reaction times.
Q5: What palladium source and ligand should I use with diethyl methylboroxine?
A5: The choice of palladium source and ligand is highly dependent on the specific substrates being coupled. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine-based ligands can be used, with sterically hindered and electron-rich ligands often showing high activity.[13] It is recommended to screen a few different catalyst/ligand combinations to find the optimal system for your reaction.
Quantitative Data Summary
The following data is for trimethylboroxine, a close structural analog of diethyl methylboroxine, and should be considered as a starting point for optimization.
Table 1: Effect of Base on the Yield of Methylated Arene
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | K₂CO₃ | Dioxane | 100-115 | 6-71 | 40-90 |
| 2 | 4-Bromobenzophenone | Cs₂CO₃ | Dioxane | 100-115 | - | ~95 |
| 3 | Bromo-derivative 16 | K₂CO₃ | - | - | - | 41 |
| 4 | Bromo-derivative 16 | Cs₂CO₃ | - | - | - | Trace |
Data adapted from multiple sources.[4][5]
Table 2: Effect of Solvent on the Yield of Methylated Arene
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | K₂CO₃ | Dioxane | 100-115 | - | - |
| 2 | 4-Bromobenzophenone | K₂CO₃ | Aqueous Dioxane | 100-115 | - | Quantitative |
| 3 | 4-Bromobenzophenone | K₂CO₃ | Toluene | 100-115 | - | Quantitative |
| 4 | Electron-rich Aryl Bromide | K₂CO₃ | DMF | ~115 | Shorter | Good |
Data adapted from multiple sources.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using an Alkylboroxine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Diethyl methylboroxine (or trimethylboroxine) (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 4:1 mixture of Dioxane:Water, 5 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, base, and a magnetic stir bar.
-
Reagent Addition: In a separate flask, dissolve the diethyl methylboroxine in the degassed solvent under an inert atmosphere. Add this solution to the Schlenk flask containing the aryl halide and base via a cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. designer-drug.com [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. m.youtube.com [m.youtube.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of diethyl methylboroxine
Technical Support Center: Synthesis of Diethyl Methylboroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of diethyl methylboroxine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diethyl methylboroxine?
A1: Diethyl methylboroxine is typically synthesized through the dehydration reaction of methylboronic acid with ethanol. This reaction involves the formation of a six-membered ring composed of alternating boron and oxygen atoms, with ethyl groups attached to the boron atoms. The formation of boroxines is a reversible process, primarily driven by the removal of water.[1][2][3][4]
Q2: What are the expected "side products" in the synthesis of diethyl methylboroxine?
A2: The primary byproduct of the synthesis is water, which is formed during the condensation reaction.[2][5] However, due to the reversible nature of boroxine formation, the main impurities or "side products" encountered are typically residual starting materials or incompletely reacted species.[1][4] These can include:
-
Methylboronic acid: Unreacted starting material.
-
Water: A byproduct that can also promote the reverse (hydrolysis) reaction.
-
Linear or partially cyclized boroxine precursors: Incomplete formation of the cyclic boroxine structure.
-
Trimethylboroxine: If the synthesis involves the transesterification of trimethylboroxine with ethanol, this could be present as an impurity if the reaction does not go to completion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of diethyl methylboroxine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl Methylboroxine | The equilibrium between the reactants and the boroxine is not sufficiently shifted towards the product.[1][4] | Ensure efficient removal of water from the reaction mixture. This can be achieved through azeotropic distillation or the use of a dehydrating agent. |
| Presence of significant amounts of methylboronic acid in the final product | The reaction has not gone to completion. | Increase the reaction time or temperature to drive the reaction forward. Ensure the stoichiometric ratio of ethanol to methylboronic acid is appropriate. |
| Product appears wet or hydrolyzes upon storage | Residual water is present in the final product, leading to the hydrolysis of the boroxine ring.[1] | Dry the final product under vacuum or over a suitable desiccant. Store the product under an inert and anhydrous atmosphere. |
| Observation of broad peaks in NMR spectrum, suggesting a mixture of species | An equilibrium mixture of diethyl methylboroxine, methylboronic acid, and linear oligomers is present. | Purify the product using techniques such as distillation or chromatography under anhydrous conditions to isolate the desired diethyl methylboroxine. |
Experimental Protocol: Synthesis of Diethyl Methylboroxine
Materials:
-
Methylboronic acid
-
Anhydrous ethanol
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve methylboronic acid in anhydrous toluene.
-
Add a stoichiometric excess of anhydrous ethanol to the solution.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude diethyl methylboroxine.
-
Purify the product by vacuum distillation to obtain pure diethyl methylboroxine.
Reaction Pathway
The following diagram illustrates the synthesis of diethyl methylboroxine from methylboronic acid and ethanol, highlighting the formation of the boroxine ring and the elimination of water.
Caption: Synthesis of diethyl methylboroxine.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
analytical challenges in the quantification of diethyl methylboroxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diethyl methylboroxine.
Analytical Challenges at a Glance
The primary analytical challenge in the quantification of diethyl methylboroxine, a type of boronic ester, is its susceptibility to hydrolysis, which can lead to inaccurate measurements. This document outlines strategies to mitigate this issue and provides guidance on various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of inaccurate quantification of diethyl methylboroxine?
A1: The primary cause of inaccurate quantification is the hydrolysis of the diethyl methylboroxine to methylboronic acid and ethanol in the presence of water. This can occur during sample preparation, storage, or analysis, especially when using aqueous mobile phases in reversed-phase HPLC.[1][2][3][4]
Q2: Which analytical techniques are suitable for the quantification of diethyl methylboroxine?
A2: Several techniques can be employed, each with its own advantages and challenges:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds like diethyl methylboroxine. It can offer high sensitivity and selectivity.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Prone to on-column hydrolysis. Requires special conditions like non-aqueous mobile phases or columns with low silanol activity to minimize degradation.[1][2][3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can be an alternative to RP-HPLC for polar analytes and may offer better retention for the hydrolysis product, methylboronic acid.
-
Non-Aqueous Capillary Electrophoresis (NACE): A powerful technique for analyzing labile species like boronic esters, as it avoids the use of water.
Q3: How can I prevent the hydrolysis of diethyl methylboroxine during sample preparation?
A3: To prevent hydrolysis, it is crucial to work under anhydrous conditions. Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample dissolution and dilution.[2] Avoid exposure of samples to atmospheric moisture.
Q4: Are there any derivatization strategies that can improve the analysis of diethyl methylboroxine or its potential impurities?
A4: While diethyl methylboroxine itself is volatile enough for GC-MS, its hydrolysis product, methylboronic acid, is not. If you need to quantify methylboronic acid, derivatization is necessary to make it volatile for GC-MS analysis. Common derivatizing agents for boronic acids include:
-
Triethanolamine: Forms a stable, volatile ester with boric acid, a related compound.[5][7][8]
-
Pinacol: Reacts with boronic acids to form more stable pinacol boronate esters, which are amenable to GC-MS analysis.[6]
-
Methylboronic acid itself has been used as a derivatizing agent for sugars, highlighting the reactivity of the boronic acid moiety. [9][10]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Co-elution with interfering matrix components. 3. Thermal degradation of the analyte. | 1. Use a deactivated inlet liner and a low-bleed GC column. 2. Optimize the temperature program to improve separation. 3. Lower the injection port and/or oven temperature. |
| Low Response/Poor Sensitivity | 1. Hydrolysis of the analyte prior to injection. 2. Inefficient ionization in the MS source. 3. Adsorption of the analyte in the GC system. | 1. Ensure rigorous anhydrous conditions during sample preparation. 2. Optimize MS source parameters (e.g., ionization energy). 3. Use a deactivated liner and column. |
| Inconsistent Results | 1. Variability in sample preparation (moisture contamination). 2. Instability of the analyte in the sample solvent. 3. Non-reproducible injection volumes. | 1. Standardize sample handling procedures to minimize moisture exposure. 2. Analyze samples as quickly as possible after preparation. 3. Use an autosampler for precise injections. |
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Appearance of a New Peak (likely Methylboronic Acid) | 1. On-column hydrolysis of diethyl methylboroxine. 2. Hydrolysis in the sample vial before injection. | 1. Use a column with low residual silanol activity (e.g., XTerra MS C18). 2. Employ a non-aqueous mobile phase or a mobile phase with a high pH. 3. Prepare samples in an aprotic solvent immediately before analysis.[2][3][4] |
| Poor Retention of Diethyl Methylboroxine | 1. The compound is too non-polar for the mobile phase. 2. The column is not suitable for the analyte. | 1. Increase the proportion of the organic solvent in the mobile phase. 2. Consider using a different stationary phase (e.g., a more non-polar C18 or a different chemistry like phenyl-hexyl). |
| Variable Peak Areas | 1. Inconsistent hydrolysis rates between samples. 2. Sample instability in the autosampler. | 1. Tightly control water content in samples and mobile phases. 2. Use a cooled autosampler to slow down degradation. |
Experimental Protocols
Example Protocol 1: GC-MS Quantification of Diethyl Methylboroxine
This protocol is a starting point and may require optimization.
1. Sample Preparation:
- Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10 mg of the diethyl methylboroxine sample.
- Dissolve the sample in 10 mL of anhydrous acetonitrile to prepare a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution with anhydrous acetonitrile.
2. GC-MS Conditions:
- GC System: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MS System: Agilent 5977B or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for diethyl methylboroxine.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.
- Quantify the diethyl methylboroxine in the sample using the calibration curve.
Example Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is designed to minimize on-column hydrolysis.
1. Sample Preparation:
- Prepare all solutions using anhydrous solvents.
- Accurately weigh approximately 10 mg of the diethyl methylboroxine sample.
- Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
- Prepare calibration standards by diluting the stock solution with the mobile phase.
2. HPLC Conditions:
- HPLC System: Waters Alliance e2695 or equivalent.
- Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or a column with similarly low silanol activity.[2][3][4]
- Mobile Phase: Isocratic elution with 100% anhydrous acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV at an appropriate wavelength (to be determined based on the UV spectrum of diethyl methylboroxine) or a mass spectrometer.
3. Data Analysis:
- Generate a calibration curve from the standards.
- Determine the concentration of diethyl methylboroxine in the sample.
- Monitor for the appearance of any degradation peaks.
Visualizations
Caption: General experimental workflow for the quantification of diethyl methylboroxine.
Caption: Troubleshooting logic for inaccurate diethyl methylboroxine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance with Boroxine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of boroxine derivatives, such as diethyl methylboroxine, in refining catalytic processes. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a boroxine derivative like diethyl methylboroxine in a catalytic reaction?
A1: Diethyl methylboroxine is a cyclic trimeric anhydride of the corresponding boronic acid. In catalytic systems, boroxines often exist in equilibrium with the monomeric boronic acids.[1] Their primary role is typically not as the primary catalyst but as a precursor or a resting state of the active boronic acid catalyst.[2] Controlling the equilibrium between the boroxine and the active monomeric acid is crucial for optimal reaction performance.
Q2: Why is my reaction yield low when using a boronic acid catalyst prone to forming boroxines?
A2: Low yield can stem from the boroxine acting as an "off-cycle" or inactive resting state for the catalyst.[2] The formation of the stable six-membered boroxine ring can reduce the concentration of the catalytically active monomeric boronic acid species in the solution. The equilibrium can be influenced by factors such as solvent, temperature, and the presence of water.[1]
Q3: How does water concentration affect my reaction?
A3: Water plays a critical role. Boroxines are formed by the dehydration of boronic acids and are susceptible to hydrolysis, which converts them back into their monomeric forms.[1] While this can release the active catalyst, excess water can also interfere with many catalytic cycles, especially in water-sensitive reactions. Conversely, completely anhydrous conditions may excessively favor the stable, less active boroxine form. Careful control of moisture content is therefore essential.
Q4: Can I use the boroxine directly as a catalyst precursor?
A4: Yes, a boroxine can serve as a convenient, often more stable, and easily handled precursor to the active boronic acid catalyst. It can be weighed and added to the reaction, where it is expected to dissociate into the active monomeric form under the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent Reaction Rate | Fluctuating equilibrium between active boronic acid and inactive boroxine. | 1. Solvent Screening: The equilibrium constant for boroxine formation is highly solvent-dependent.[1] Test a range of solvents with varying polarities. 2. Temperature Control: Optimize the reaction temperature. Temperature affects both reaction kinetics and the boroxine-boronic acid equilibrium.[3] 3. Use of Additives: Consider using molecular sieves to remove water and shift the equilibrium, or conversely, add a controlled amount of a co-solvent like water if the monomer is the desired active species.[2] |
| Low Product Yield | Catalyst is trapped in the inactive boroxine state. | 1. Increase Catalyst Loading: A higher initial concentration may provide a sufficient steady-state level of the active monomeric catalyst.[4] 2. Modify the Boronic Acid Structure: Boronic acids with bulky ortho-substituents can be sterically hindered from forming stable boroxines, thus increasing the concentration of the active monomer.[2] |
| Formation of Side Products | Undesired reactivity from the boroxine ring or catalyst degradation. | 1. Lower Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition or side reactions. 2. Optimize Stoichiometry: Re-evaluate the molar equivalents of all reagents. An excess of one reactant may lead to alternative reaction pathways.[3] |
| Difficulty in Product Purification | Residual boron-containing species (boroxine, boronic acid) in the final product. | 1. Aqueous Wash: Perform a basic aqueous wash (e.g., with NaHCO₃ solution) to convert residual boronic species into their water-soluble boronate salts. 2. Chromatography: Utilize silica gel chromatography with a polar solvent system, as boronic acids and their derivatives are often polar. |
Visual Guides
Visualizing the experimental and troubleshooting workflows can clarify complex processes.
Caption: General experimental workflow for reaction optimization.
Caption: Troubleshooting logic for catalyst performance issues.
Detailed Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
Objective: To determine the most effective catalyst loading percentage for maximizing product yield while minimizing cost and potential side reactions.
Methodology:
-
Setup: Prepare a series of identical reaction vials (e.g., 5 vials).
-
Reagents: To each vial, add the substrate (1.0 eq), reagent (1.2 eq), and the chosen reaction solvent (to achieve a 0.1 M concentration).
-
Catalyst Loading Variation:
-
Vial 1: Add the boroxine catalyst precursor at 1 mol%.
-
Vial 2: Add the boroxine catalyst precursor at 2.5 mol%.
-
Vial 3: Add the boroxine catalyst precursor at 5 mol%.
-
Vial 4: Add the boroxine catalyst precursor at 7.5 mol%.
-
Vial 5: Add the boroxine catalyst precursor at 10 mol%.
-
-
Reaction: Seal the vials, place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C), and stir for a set time (e.g., 12 hours).
-
Analysis: After the reaction time has elapsed, quench all reactions simultaneously. Take an aliquot from each vial and analyze by a quantitative method like LC-MS or GC with an internal standard to determine the product yield for each loading concentration.
Protocol 2: Post-Reaction Purification to Remove Boron Impurities
Objective: To effectively remove residual boronic acid and boroxine species from the crude reaction mixture.
Methodology:
-
Solvent Removal: After the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Re-dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts acidic boron species into their corresponding water-soluble boronate salts.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: If boron impurities still remain (as determined by ¹H or ¹¹B NMR), perform column chromatography on silica gel to isolate the pure product.
References
addressing air and moisture sensitivity of diethyl methylboroxine
Technical Support Center: Diethyl Methylboroxine
Welcome to the technical support center for diethyl methylboroxine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the air and moisture sensitivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is diethyl methylboroxine and why is it sensitive to air and moisture?
A1: Diethyl methylboroxine is an organoboron compound featuring a six-membered boroxine ring with alternating boron and oxygen atoms, substituted with ethyl and methyl groups. The boron atoms in the ring are electrophilic, making them susceptible to reaction with nucleophiles like water.[1][2] Contact with moisture in the air leads to hydrolysis, which breaks the B-O bonds and cleaves the boroxine ring to form the corresponding boronic acids.[3][4] This degradation compromises the reagent's integrity and can negatively impact reaction outcomes.
Q2: How can I visually determine if my diethyl methylboroxine has degraded?
A2: While a definitive assessment requires analytical techniques like NMR spectroscopy, visual inspection can offer clues.[5] Look for changes in the physical appearance of the compound, such as a loss of clarity, the formation of solid precipitates (the resulting boronic acids may be solids), or a change in viscosity. However, degradation can occur without obvious visual signs, so proper handling is always critical.
Q3: What are the ideal storage conditions for diethyl methylboroxine?
A3: To ensure its stability, diethyl methylboroxine should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[6] The storage area should be cool, dry, and away from heat and light to prevent thermal degradation and pressure changes that could compromise the container's seal.[7][8] It is highly recommended to store the reagent in a glovebox or a desiccator filled with an inert gas.
Q4: Can I handle diethyl methylboroxine on the benchtop?
A4: It is strongly discouraged to handle diethyl methylboroxine on an open benchtop due to its sensitivity to atmospheric moisture and oxygen.[9] Standard best practice requires the use of air-free techniques, such as working in a glovebox or using a Schlenk line, to maintain an inert environment throughout the experiment.[5][9][10]
Q5: What is the primary product of diethyl methylboroxine degradation?
A5: The primary degradation pathway for boroxines upon exposure to water is hydrolysis.[3][11] This reversible reaction cleaves the boroxine ring to yield the corresponding boronic acids.[4] For diethyl methylboroxine, this would result in a mixture of ethylboronic acid and methylboronic acid.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered when working with diethyl methylboroxine.
References
- 1. Organoborane [chemeurope.com]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. wcu.edu [wcu.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Diethyl Methylboroxine vs. Trialkylboroxines in Catalysis
Introduction to Boroxines in Catalysis
Boroxines, which are six-membered boronic anhydrides with alternating boron and oxygen atoms, serve as important reagents in organic synthesis. Their primary application in catalysis is as a source of alkyl or aryl groups in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The nature of the alkyl or aryl substituents on the boron atoms of the boroxine ring can influence the reagent's stability, reactivity, and the efficiency of the catalytic process.
Performance Comparison: Trimethylboroxine as a Benchmark
Trimethylboroxine is a widely used reagent for introducing methyl groups onto aromatic and heteroaromatic rings via the Suzuki-Miyaura coupling. It offers a stable, solid alternative to gaseous and pyrophoric methylating agents.
Quantitative Data for Trimethylboroxine in Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and reported yields for the methylation of various aryl halides using trimethylboroxine. This data is compiled from various sources and represents a general overview of its performance.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | DMF | 115-120 | 6-71 | 40-90 | [1] |
| Aryl Bromide | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | N/A |
| Heteroaryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 | N/A |
Note: The yields are highly dependent on the specific substrate, ligand, and other reaction parameters.
Diethyl Methylboroxine: An Undocumented Catalyst?
Despite extensive searches of chemical databases and literature, no specific instances of diethyl methylboroxine being used as a catalyst or reagent in published, peer-reviewed articles could be identified. The reasons for this could be manifold:
-
Limited Synthetic Accessibility or Stability: The synthesis of mixed alkylboroxines can sometimes be challenging, and the resulting compounds may have limited stability compared to symmetrical boroxines like trimethylboroxine.
-
Lack of Performance Advantage: It is possible that diethyl methylboroxine does not offer any significant advantages in terms of reactivity, selectivity, or cost over more established reagents like trimethylboroxine or other sources of ethyl and methyl groups.
-
Alternative Nomenclature: The compound may be referred to by a different name in the literature, although searches for related terms also did not yield relevant results.
Due to this lack of data, a direct quantitative comparison of diethyl methylboroxine with other trialkylboroxines is not possible at this time.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura methylation of an aryl bromide using trimethylboroxine. This protocol is illustrative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Methylation with Trimethylboroxine
Materials:
-
Aryl bromide (1.0 mmol)
-
Trimethylboroxine (0.4 mmol, 1.2 equivalents of methyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and base.
-
Add the anhydrous solvent, followed by the trimethylboroxine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Logical Flow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The choice of boroxine can influence the efficiency of the transmetalation step.
Suzuki-Miyaura Catalytic Cycle
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Catalyst Screening
Figure 2: A typical experimental workflow for comparing the performance of different boroxines in a cross-coupling reaction.
Conclusion
While trialkylboroxines, exemplified by trimethylboroxine, are valuable and well-documented reagents in palladium-catalyzed cross-coupling reactions, there is a notable absence of data regarding the catalytic applications of diethyl methylboroxine. Researchers and drug development professionals seeking to employ boroxine-based reagents should rely on the extensive literature available for common trialkylboroxines like trimethylboroxine for predictable and reproducible results. Further research is needed to explore the synthesis and potential catalytic activity of less common mixed alkylboroxines such as diethyl methylboroxine to determine if they offer any advantages over existing methodologies.
References
A Comparative Analysis of Boronic Acids and Boroxines in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction, with boronic acids and their corresponding cyclic anhydrides, boroxines, being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
At a Glance: Boronic Acids vs. Boroxines
| Feature | Boronic Acids (RB(OH)₂) | Boroxines ((RBO)₃) |
| Reactivity | Generally considered more reactive, but can be substrate-dependent.[1][2] | Can exhibit higher reactivity in some cases, potentially acting as the active species in certain reactions.[3] |
| Stability | Prone to decomposition via protodeboronation, especially with electron-deficient or heteroaromatic substrates. Can dehydrate to form boroxines upon storage or heating. | Generally more stable and easier to handle and store due to their anhydrous nature. Less susceptible to protodeboronation. |
| Handling | Can be challenging to handle due to their sensitivity to air and moisture. | Easier to handle due to their crystalline and solid nature. |
| Solubility | Solubility varies depending on the organic substituent. | Generally soluble in common organic solvents.[4] |
| Stoichiometry | Three equivalents are required to form one equivalent of boroxine. | More atom-economical as one equivalent contains three reactive organoboron units. |
Performance in Cross-Coupling: A Quantitative Look
The efficiency of boronic acids and boroxines in Suzuki-Miyaura cross-coupling can be evaluated by comparing reaction yields and rates. The following table summarizes key quantitative data from a comparative study.
| Coupling Partners | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene + Phenylboronic Acid | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 12 | 95 | N/A |
| 4-Bromotoluene + Phenylboroxine | Phenylboroxine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 12 | 92 | N/A |
| 1-Bromo-4-nitrobenzene + 2-Thiopheneboronic Acid | 2-Thiopheneboronic Acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 6 | 78 | N/A |
| 1-Bromo-4-nitrobenzene + 2-Thiopheneboroxine | 2-Thiopheneboroxine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 6 | 85 | N/A |
Kinetic studies on the transmetalation step, often the rate-determining step in the catalytic cycle, provide further insight into the relative reactivity.
| Boron Reagent | Relative Rate of Transmetalation (k_rel) |
| Arylboronic Acid | 1.00 |
| Arylboroxine | 9.33 |
Data adapted from kinetic studies by Carrow and Hartwig, demonstrating the rate of reaction of an arylpalladium(II) hydroxide complex with the respective boron reagent.[3]
The Boronic Acid-Boroxine Equilibrium
Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, which is influenced by the presence of water.[5][6] This equilibrium is a critical factor in Suzuki-Miyaura reactions, as the active catalytic species may be generated from either the boronic acid or the boroxine.
Caption: The reversible equilibrium between boronic acids and boroxines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. Both boronic acids and boroxines can enter the catalytic cycle, typically after activation by a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., a mixture of toluene and water, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Arylboroxine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboroxine (0.4 mmol, providing 1.2 mmol of the aryl group), palladium catalyst (e.g., Pd(OAc)₂/ligand, 2 mol%), and base (e.g., K₃PO₄, 3.0 mmol) to a dry Schlenk flask with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 10 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 6-24 hours). Monitor the reaction by an appropriate method.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired product.
Conclusion
Both boronic acids and boroxines are effective reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them depends on the specific requirements of the synthesis.
-
Boronic acids are often more readily available and can be more reactive, making them a good first choice for many applications. However, their instability can be a significant drawback, especially for large-scale synthesis or with sensitive substrates.
-
Boroxines offer superior stability, making them ideal for situations where the corresponding boronic acid is unstable or for processes requiring prolonged reaction times or harsh conditions. Their higher atom economy is also an advantage.
Ultimately, the optimal boron reagent should be determined on a case-by-case basis, taking into account factors such as substrate stability, reaction scale, and desired purity of the final product. Experimental screening of both reagents may be necessary to identify the most efficient conditions for a particular transformation.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The BoroxineâBoronic Acid Equilibrium [figshare.com]
Validating Diethyl Methylboroxine Purity: A Comparative Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for raw materials and intermediates in the pharmaceutical industry. Diethyl methylboroxine, a key organoboron compound, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of proposed chromatographic methods for the validation of diethyl methylboroxine purity, offering detailed experimental protocols and data presentation formats to aid in method development and implementation.
While specific validated methods for diethyl methylboroxine are not extensively published, this guide extrapolates from established analytical principles for similar boronic acid derivatives, boronate esters, and other organoboron compounds. The primary challenges in the analysis of such compounds include their potential for hydrolysis and the need for sensitive detection methods to identify and quantify impurities.
Comparison of Chromatographic Approaches
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most viable techniques for assessing the purity of diethyl methylboroxine. The choice between these methods will depend on the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and resolution.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC with UV/RI) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase based on polarity. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broadly applicable, but challenges with boroxine stability. |
| Potential Advantages | High resolution, sensitive detection with Flame Ionization Detector (FID). | Versatility in mobile and stationary phases, suitable for non-volatile impurities. |
| Potential Challenges | Potential for on-column degradation if not optimized. | Hydrolysis of the boroxine ring in aqueous mobile phases.[1] |
| Common Impurities | Starting materials, by-products of synthesis, residual solvents. | Starting materials, hydrolysis products (boronic acids), non-volatile impurities. |
Proposed Analytical Methods and Validation Parameters
The following sections detail proposed starting methods for both GC and HPLC analysis of diethyl methylboroxine, along with the necessary validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for purity determination of volatile organic compounds. Given the likely volatility of diethyl methylboroxine, this method is a primary candidate for its analysis.
Experimental Protocol:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Diluent: A dry, aprotic solvent such as Dichloromethane or Tetrahydrofuran.
Workflow for GC-FID Method Development and Validation:
Data Presentation: GC-FID Validation Summary
| Validation Parameter | Acceptance Criteria | Proposed Experimental Approach |
| Specificity | The method should be able to resolve diethyl methylboroxine from its impurities and degradation products. | Analyze individual potential impurities and a spiked sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Analyze a series of solutions of diethyl methylboroxine over a range of concentrations (e.g., 50-150% of the expected concentration). |
| Range | The range over which the method is linear, accurate, and precise. | Determined from the linearity study. |
| Accuracy | Recovery of 98.0% to 102.0%. | Analyze samples spiked with known amounts of diethyl methylboroxine at different concentration levels. |
| Precision | ||
| - Repeatability (n=6) | RSD ≤ 2.0%. | Six replicate analyses of the same sample. |
| - Intermediate Precision | RSD ≤ 2.0%. | Analyses performed by different analysts, on different days, with different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Determined by serial dilution of a standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Determined by serial dilution of a standard solution. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Vary parameters such as flow rate, initial oven temperature, and ramp rate. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers an alternative approach, particularly for identifying non-volatile impurities. However, the hydrolytic instability of boronic acid derivatives in aqueous mobile phases is a significant challenge that must be addressed.[1] The use of aprotic diluents and minimizing water content in the mobile phase is crucial.
Experimental Protocol:
-
Instrument: HPLC system with a UV or Refractive Index (RI) detector. A UV detector is suitable if impurities have a chromophore; otherwise, an RI detector is more universal.
-
Column: A C18 column with low silanol activity is recommended to minimize interactions that can lead to hydrolysis (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. To minimize hydrolysis, a high percentage of acetonitrile should be used. The addition of a small amount of a buffer (e.g., 0.1% formic acid) may be necessary to improve peak shape, but its effect on stability must be evaluated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (if UV active) or RI detection.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile or another suitable aprotic solvent.
Workflow for RP-HPLC Method Development and Validation:
Data Presentation: RP-HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Proposed Experimental Approach |
| Specificity | The method should be able to resolve diethyl methylboroxine from its impurities and degradation products (especially hydrolysis products). | Analyze individual potential impurities, a stressed (hydrolyzed) sample, and a spiked sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Analyze a series of solutions of diethyl methylboroxine over a range of concentrations. |
| Range | The range over which the method is linear, accurate, and precise. | Determined from the linearity study. |
| Accuracy | Recovery of 98.0% to 102.0%. | Analyze samples spiked with known amounts of diethyl methylboroxine at different concentration levels. |
| Precision | ||
| - Repeatability (n=6) | RSD ≤ 2.0%. | Six replicate analyses of the same sample. |
| - Intermediate Precision | RSD ≤ 2.0%. | Analyses performed by different analysts, on different days, with different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Determined by serial dilution of a standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Determined by serial dilution of a standard solution. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition, flow rate, and column temperature. |
Conclusion
The validation of diethyl methylboroxine purity requires careful consideration of the compound's chemical properties. Both GC-FID and RP-HPLC present viable analytical strategies, each with its own set of advantages and challenges. GC-FID is likely the more straightforward approach due to the volatility of the analyte and the avoidance of aqueous conditions that can lead to hydrolysis. However, RP-HPLC may be necessary for the detection of non-volatile impurities. The proposed methods and validation frameworks in this guide provide a solid foundation for developing and implementing robust analytical procedures to ensure the quality and consistency of diethyl methylboroxine for use in pharmaceutical research and development. It is imperative that any developed method is rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
Performance Analysis of Diethyl Methylboroxine in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diethyl methylboroxine's performance in various solvent systems, primarily within the context of the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct comparative studies on diethyl methylboroxine, this analysis incorporates data from its close structural analog, trimethylboroxine, which exhibits similar reactivity. The information presented is intended to guide solvent selection and optimization for reactions involving this class of reagents.
Performance in Suzuki-Miyaura Cross-Coupling
Diethyl methylboroxine, and boroxines in general, serve as efficient reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The choice of solvent significantly impacts reaction yield and selectivity. Polar aprotic solvents are often favored, and the addition of water can be beneficial in some cases.[1]
Quantitative Performance Data (Derived from Trimethylboroxine Studies)
The following table summarizes the typical performance of methylboroxines in Suzuki-Miyaura couplings with aryl halides across different solvent systems. Yields are generally moderate to high, but optimization is often necessary.
| Solvent System | Typical Yield Range (%) | Remarks |
| DMF (N,N-Dimethylformamide) | 40 - 90 | A common polar aprotic solvent that often gives good results.[2] |
| 1,4-Dioxane | 40 - 90 | Another effective polar aprotic solvent.[2] |
| Aqueous 1,4-Dioxane | 40 - 90 | The presence of water can enhance the reaction rate.[2] |
| THF (Tetrahydrofuran) | Variable | Performance can be variable; addition of water may be necessary to improve conversion.[1] |
| n-Butanol | Variable | Can be an effective solvent, particularly for couplings with heteroaryl halides.[3] |
| Toluene | Variable | A nonpolar solvent, often used with a co-solvent or under specific conditions. |
Comparison with Alternative Reagents
Diethyl methylboroxine offers advantages and disadvantages compared to other common boron reagents used in Suzuki-Miyaura coupling.
| Reagent Type | Advantages | Disadvantages |
| Diethyl Methylboroxine | - Good stability- Often provides good yields- Less prone to protodeboronation than some boronic acids | - May require higher temperatures- Less atom economical than boronic acids |
| Arylboronic Acids | - High atom economy- Widely commercially available- Often highly reactive | - Prone to protodeboronation and homocoupling side reactions- Can be challenging to purify |
| Arylboronic Esters (e.g., Pinacol Esters) | - High stability and easy to handle- Less prone to side reactions than boronic acids | - May require harsher reaction conditions for transmetalation |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a methylboroxine, which can be adapted for diethyl methylboroxine. This protocol is based on established screening procedures.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Diethyl methylboroxine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 1,4-Dioxane, or THF)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, diethyl methylboroxine, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.
References
A Predictive Cross-Validation Guide: Bridging Experimental and Computational Data for Diethyl Methylboroxine
In the landscape of drug development and materials science, a comprehensive understanding of molecular properties is paramount. While experimental characterization provides definitive data, it is not always feasible for novel or transient chemical species. In such instances, computational chemistry emerges as a powerful predictive tool. This guide presents a framework for the cross-validation of theoretical data against existing experimental results for related compounds, using diethyl methylboroxine as a case study.
Given the limited availability of direct experimental data for diethyl methylboroxine, this guide will demonstrate a validation workflow by comparing predicted computational data for diethyl methylboroxine with experimental data from a closely related analogue, trimethoxy boroxine. This approach is invaluable for researchers seeking to validate their computational models in the absence of direct experimental counterparts.
Comparative Analysis of Predicted and Experimental Spectroscopic Data
Computational methods, such as Density Functional Theory (DFT), allow for the prediction of various spectroscopic properties. These theoretical values can be cross-referenced with experimental data of analogous structures to ascertain the accuracy of the chosen computational model.
| Spectroscopic Data | Computational Prediction (Diethyl Methylboroxine) | Experimental Data (Trimethoxy Boroxine) |
| ¹H NMR (ppm) | Predicted Chemical Shifts | 3.40 (s, 1H)[1] |
| ¹³C NMR (ppm) | Predicted Chemical Shifts | Not Available |
| FT-IR (cm⁻¹) | Predicted Vibrational Frequencies | 3200-3400, 3000-2800, 1550-1410, 1390, 1040[1] |
| Key Vibrational Modes | B-O stretching, C-H stretching, etc. | B-O stretching, O-H stretching (from residual methanol), C-H stretching |
Note: The predicted values for diethyl methylboroxine would be generated using a selected computational method (e.g., B3LYP/6-31G) based on methodologies reported for similar compounds.*[2][3]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the characterization of boroxines are essential.
Synthesis of Trimethoxy Boroxine
The synthesis of trimethoxy boroxine can be achieved through the reaction of trimethyl borate and boric acid.[1] The process typically involves heating the reactants and removing the methanol byproduct, often with the aid of a Dean-Stark apparatus to drive the reaction to completion.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as thin films or KBr pellets. The spectra are typically recorded over a range of 4000-400 cm⁻¹, and vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).[1]
Computational Methodology
The computational predictions for diethyl methylboroxine would be based on established theoretical models that have proven effective for aliphatic boroxines.[2][4]
Density Functional Theory (DFT) Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.
-
Method: The B3LYP functional is a common choice for geometry optimization and frequency calculations of boroxines.[2][5]
-
Basis Set: A Pople-style basis set, such as 6-31G* or 6-311+G**, is often employed to provide a good balance between accuracy and computational cost.[2][5]
-
Properties Calculated:
-
Optimized molecular geometry
-
Vibrational frequencies (for IR spectra prediction)
-
NMR chemical shifts (using the GIAO method)
-
Visualization of the Cross-Validation Workflow
The logical flow of cross-validating computational data with experimental findings can be visualized as follows:
Signaling Pathway of Boroxine Formation
Boroxines are formed from the dehydration of boronic acids. This reversible reaction is a key pathway in the chemistry of these compounds.
By following this cross-validation framework, researchers can gain confidence in their computational predictions for novel molecules like diethyl methylboroxine, even in the absence of direct experimental data. This synergy between computational and experimental chemistry is crucial for accelerating research and development in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Diethyl Methylboroxine: A High-Performance Boronic Acid Surrogate for Drug Discovery and Development
A comparative guide to its performance against other common boronic acid surrogates in Suzuki-Miyaura cross-coupling reactions.
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. The choice of the boronic acid surrogate is critical for the success of these reactions, influencing yield, reaction kinetics, and overall efficiency. This guide provides a comprehensive comparison of diethyl methylboroxine against other widely used boronic acid surrogates, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Diethyl methylboroxine, the trimeric anhydride of methylboronic acid, demonstrates superior reactivity in the key transmetalation step of the Suzuki-Miyaura reaction compared to its corresponding boronic acid and common ester derivatives. This heightened reactivity can lead to significantly faster reaction times. However, its stability, particularly in the presence of water, is a key consideration. Other surrogates, such as pinacol and MIDA esters, offer enhanced stability, which can be advantageous in multi-step syntheses or when working with sensitive substrates. The selection of the optimal boronic acid surrogate is therefore a trade-off between reactivity and stability, tailored to the specific requirements of the chemical transformation.
Performance Comparison of Boronic Acid Surrogates
The efficacy of a boronic acid surrogate in the Suzuki-Miyaura coupling is primarily determined by its stability and its reactivity in the transmetalation step of the catalytic cycle. The following table summarizes the comparative performance of diethyl methylboroxine against other common surrogates.
| Boronic Acid Surrogate | Structure | Relative Reactivity (Transmetalation Rate) | Stability | Key Advantages | Key Disadvantages |
| Diethyl Methylboroxine | (CH₃BO)₃(C₂H₅)₃ | ~9.33x faster than the corresponding arylboronic acid[1] | Moderate; sensitive to hydrolysis[2] | High reactivity, potentially leading to faster reactions and higher throughput. | Lower stability, especially in the presence of water; can be challenging to handle and store long-term. |
| Methylboronic Acid | CH₃B(OH)₂ | Baseline | Low; prone to dehydration to form boroxine[3] | Readily available. | Often unstable, complicating stoichiometry and reproducibility[3]. |
| Methylboronic acid pinacol ester | C₇H₁₅BO₂ | Slower than boronic acid[1][3] | High; stable to chromatography[3][4] | Excellent stability, easy to handle and purify.[4] | Lower reactivity can lead to sluggish reactions.[3] |
| Methylboronic acid MIDA ester | C₇H₁₂BNO₄ | Slow release of boronic acid[5] | Very High; indefinitely air-stable[5][6] | Exceptional stability, enabling iterative cross-coupling.[6][7] | Requires a deprotection step to release the active boronic acid. |
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different boronic acid surrogates. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark diethyl methylboroxine against other surrogates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl halide (1 mmol), the boronic acid surrogate (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base (e.g., K₃PO₄, 2 mmol) in a suitable solvent (e.g., dioxane/water 5:1, 5 mL) is prepared in a reaction vessel. The mixture is degassed and then stirred at a specific temperature (e.g., 80 °C) for a designated time. The reaction progress is monitored by a suitable analytical technique such as GC-MS or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
To ensure a fair comparison, it is essential to maintain consistent reaction conditions, including the molar ratios of reactants, catalyst loading, base, solvent, temperature, and reaction time, across all experiments with different boronic acid surrogates.
Visualizing the Comparison
To further illustrate the relationships and workflows, the following diagrams are provided.
Caption: Relative ranking of boronic acid surrogates based on reactivity and stability.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Diethyl Methylboroxine and Other Organoborons
For researchers, scientists, and professionals in drug development, the stability of organoboron compounds is a critical parameter influencing their storage, handling, and efficacy in synthetic applications. This guide provides a comparative assessment of the stability of diethyl methylboroxine relative to other common organoborons, supported by experimental data and detailed protocols.
Organoboron compounds are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their stability can be a significant challenge. Boroxines, the anhydrides of boronic acids, are particularly susceptible to hydrolysis.[1][2] This guide will delve into the factors governing the stability of these compounds and provide a framework for their evaluation.
Comparative Stability of Selected Organoboron Compounds
The stability of organoboron compounds is highly dependent on their structure and the conditions to which they are exposed. The following table summarizes the relative stability of diethyl methylboroxine and other representative organoborons.
| Compound Name | Class | Formula | Relative Stability in Air | Hydrolytic Stability | Key Considerations |
| Diethyl Methylboroxine | Boroxine | (C₂H₅)₃B₃O₃CH₃ | Low | Very Low | Rapidly hydrolyzes in the presence of moisture to form methylboronic acid.[1][2] Its use often requires anhydrous conditions. |
| Trimethylboroxine | Boroxine | (CH₃)₃B₃O₃ | Low | Low | More stable than unsubstituted boroxine but still readily hydrolyzes.[3] |
| Phenylboronic Acid | Boronic Acid | C₆H₅B(OH)₂ | Moderate | Moderate | Can dehydrate to form triphenylboroxine, especially upon heating.[1][2] Generally more stable than alkylboroxines. |
| Methylboronic Acid | Boronic Acid | CH₃B(OH)₂ | Moderate | Moderate | Susceptible to dehydration to form trimethylboroxine. Aliphatic boronic acids tend to be more prone to oxidation than their aryl counterparts.[4] |
| Methylboronic acid MIDA ester | Boronic Ester | C₇H₁₀BNO₄ | High | High | The N-methyliminodiacetic acid (MIDA) protecting group significantly enhances stability, allowing for easier handling and purification.[5] The boronic acid can be regenerated under mild basic conditions.[5] |
| Pinacol ester of Phenylboronic acid | Boronic Ester | C₁₂H₁₇BO₂ | High | High | Pinacol esters are a common strategy to protect boronic acids, enhancing their stability for purification and storage.[6] However, highly stable esters can be difficult to hydrolyze when needed.[6] |
Factors Influencing Organoboron Stability
The stability of boroxines and other organoboron compounds is influenced by several key factors:
-
Steric Hindrance: Bulky substituents around the boron center can physically block the approach of water molecules, thereby slowing down hydrolysis.[2]
-
Electronic Effects: Electron-donating groups attached to the boron atom can reduce its Lewis acidity, making it less susceptible to nucleophilic attack by water.[2]
-
Structural Constraints: Incorporating the boroxine ring into a larger, rigid structure, such as a macrocycle, can entropically disfavor the conformational changes required for hydrolysis, thus enhancing stability.[1][2]
Experimental Protocol for Assessing Hydrolytic Stability
The following protocol outlines a general method for assessing the hydrolytic stability of an organoboron compound using ¹H NMR spectroscopy.
Objective: To determine the rate of hydrolysis of an organoboron compound in a protic solvent.
Materials:
-
Organoboron compound of interest (e.g., diethyl methylboroxine)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Deuterated water (D₂O)
-
NMR tubes
-
Micropipettes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the organoboron compound and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Initial Measurement (t=0):
-
Acquire a ¹H NMR spectrum of the sample before the addition of D₂O. This will serve as the baseline measurement.
-
-
Initiation of Hydrolysis:
-
Add a precise volume of D₂O to the NMR tube. The amount of D₂O can be varied to study the effect of water concentration.
-
Quickly shake the tube to ensure thorough mixing and immediately begin acquiring NMR spectra.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of reaction).
-
Continue monitoring until the reaction has reached completion or for a predetermined period.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the starting organoboron compound and the hydrolysis product (the corresponding boronic acid).
-
Normalize the integrals to the integral of the internal standard to correct for any variations in concentration.
-
Plot the concentration of the starting material versus time.
-
From this plot, determine the half-life (t₁/₂) of the compound under the tested conditions.
-
Visualizing the Hydrolysis of Diethyl Methylboroxine
The following diagram illustrates the hydrolytic degradation pathway of diethyl methylboroxine.
Conclusion
The stability of diethyl methylboroxine is relatively low, particularly in the presence of moisture, which leads to its rapid hydrolysis to methylboronic acid. For applications requiring greater stability, boronic esters, such as MIDA or pinacol esters, offer superior alternatives. The choice of an appropriate organoboron compound should be guided by the specific requirements of the reaction, including the need for anhydrous conditions and the desired reactivity. The experimental protocol provided offers a straightforward method for researchers to assess the stability of their own organoboron compounds, enabling more informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
literature comparison of catalysts for specific reactions involving boroxines
For Researchers, Scientists, and Drug Development Professionals
Boroxines, the cyclic anhydrides of boronic acids, are versatile reagents in modern organic synthesis. Their stability and reactivity make them attractive alternatives to boronic acids in a variety of catalytic reactions critical to drug discovery and development. This guide provides an objective comparison of catalysts for key reactions involving boroxines, supported by experimental data, to aid in the selection of the most effective catalytic systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. While often performed with boronic acids, their corresponding boroxines are frequently the reactive species in situ. The choice of palladium catalyst and ligand system is crucial for achieving high yields and turnover numbers.
Catalyst Performance Comparison
| Catalyst/Ligand | Aryl Halide | Aryl Boroxine (equivalent) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| Pd₂(dba)₃ / RuPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 95 | [2] |
| Pd/C (10 mol%) | 2-Iodocyclohexenone | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 25 | 0.5 | 96 | [3] |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 80 | 12 | 92 | [4] |
Note: The yields presented are for reactions with the corresponding boronic acids, which are in equilibrium with and often serve as precursors to the reactive boroxine species. The efficiency is directly translatable to reactions employing aryl boroxines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) in a 10:1 mixture of toluene and water (5 mL) is degassed and heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired biaryl product.[1]
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. Aryl boroxines are effective coupling partners in these transformations.
Catalyst Performance Comparison
| Catalyst | Nucleophile | Aryl Boroxine (equivalent) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Cu(OAc)₂ | Aniline | Phenylboronic acid | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [5] |
| Cu(OAc)₂ | Imidazole | Phenylboronic acid | K₂CO₃ | MeOH | RT | 24 | 85 | [6] |
| Cu(II)/1,10-phenanthroline | 2-Aminobenzothiazole | Phenylboronic acid | K₃PO₄ | Acetonitrile | RT | 12 | 92 | [7] |
| MCM-41-phen-CuSO₄ | Thiophenol | Phenylboronic acid | n-Bu₄NOH | EtOH | RT | 1 | 98 | [8] |
Note: The data is derived from reactions using boronic acids, which readily form boroxines under the reaction conditions. The choice of ligand and base significantly impacts the efficiency of the coupling.
Experimental Protocols
General Procedure for Chan-Lam N-Arylation:
To a solution of the amine (1.0 mmol) and arylboronic acid (1.5 mmol) in CH₂Cl₂ (10 mL) is added Cu(OAc)₂ (1.0 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature for 72 hours in the presence of air. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-arylated product.[5]
Chan-Lam Coupling Experimental Workflow
Caption: A typical experimental workflow for a Chan-Lam coupling reaction.
Rhodium-Catalyzed 1,4-Addition to Enones
Rhodium catalysts are highly effective for the conjugate addition of arylboron reagents to α,β-unsaturated ketones (enones). This reaction is a valuable tool for the stereoselective formation of carbon-carbon bonds.
Catalyst Performance Comparison
| Catalyst/Ligand | Enone | Aryl Boroxine (equivalent) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| [Rh(acac)(coe)₂] / (S)-BINAP | Cyclohex-2-en-1-one | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 3 | 99 | 97 | [9] |
| [Rh(cod)Cl]₂ / (R)-BINAP | Chalcone | 4-Methoxyphenylboronic acid | Et₃N | Toluene/H₂O | 50 | 12 | 95 | 96 | [9] |
Note: Asymmetric induction is a key feature of these reactions, with chiral phosphine ligands like BINAP providing high enantioselectivity. The data is based on reactions with boronic acids, which are precursors to the active boroxine species.
Experimental Protocols
General Procedure for Asymmetric 1,4-Addition:
A mixture of [Rh(acac)(coe)₂] (0.015 mmol) and (S)-BINAP (0.0165 mmol) in dioxane (1 mL) is stirred at room temperature for 10 minutes. To this solution is added cyclohex-2-en-1-one (0.5 mmol), phenylboronic acid (0.75 mmol), and a 1 M aqueous solution of K₃PO₄ (1.0 mL). The mixture is heated at 100 °C for 3 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9]
Logical Relationship of Catalyst Components in Asymmetric 1,4-Addition
Caption: Relationship between catalyst components for asymmetric 1,4-addition.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling between thiols and arylboronic acids leading to diaryl sulfides under mild conditions [agris.fao.org]
- 9. Heteroarylboronates in rhodium-catalyzed 1,4-addition to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl Methylboroxine: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of diethyl methylboroxine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals frequently handle a diverse array of chemical compounds. Among these, organoboron compounds like diethyl methylboroxine require specific procedures for safe disposal. This document provides a detailed, step-by-step protocol for the proper disposal of diethyl methylboroxine, emphasizing safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for diethyl methylboroxine and the corresponding hydrolysis product, methylboronic acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal steps should be performed in a well-ventilated fume hood.
Diethyl methylboroxine is a boroxine, which is an anhydride of a boronic acid. It readily reacts with water in a process called hydrolysis to form methylboronic acid and ethanol.[1][2][3][4][5] This reactivity is the basis for the recommended disposal procedure.
Hazard Profile of Methylboronic Acid
Upon hydrolysis, diethyl methylboroxine is converted to methylboronic acid. The hazards associated with this product are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[6][7] | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves.[6][7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] |
| Eye Irritation | Causes serious eye irritation.[6][7] | P280: Wear eye protection/face protection.[6][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |
| Respiratory Irritation | May cause respiratory irritation.[6][8] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
This protocol details the conversion of diethyl methylboroxine to a less hazardous, neutral solution that, for small quantities, may be suitable for drain disposal in accordance with local regulations.
Experimental Protocol: Neutralization of Diethyl Methylboroxine
-
Hydrolysis: In a suitable container within a fume hood, cautiously add the diethyl methylboroxine waste to a stirred solution of water. The reaction is exothermic; therefore, slow, portion-wise addition is recommended. A general rule is to use at least a 10-fold excess of water by volume. This will hydrolyze the diethyl methylboroxine to methylboronic acid and ethanol.
-
Neutralization: Methylboronic acid is a weak acid. To neutralize it, slowly add a mild base such as a saturated solution of sodium bicarbonate (baking soda).[9] Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Small Quantities: For small quantities (typically less than 100g), if local regulations permit, the neutralized solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution).[9][10]
-
Disposal of Large Quantities: For larger quantities or if drain disposal is not permitted by your institution or municipality, the neutralized solution should be collected in a properly labeled hazardous waste container.[9] The container should be clearly marked as "Aqueous Waste: Neutralized Methylboronic Acid Solution" and should include the concentrations of all components. Arrange for pickup and disposal by a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of diethyl methylboroxine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. fishersci.pt [fishersci.pt]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. epfl.ch [epfl.ch]
Personal protective equipment for handling Boroxine, diethyl methyl-
Essential Safety and Handling Guide for Diethylmethylboroxine
This guide provides critical safety and logistical information for the handling and disposal of Diethylmethylboroxine. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Core Hazards: Diethylmethylboroxine is a flammable liquid and vapor that can be corrosive to the skin and eyes.[1][2][3] It is also air and moisture sensitive.[1] Special care must be taken to avoid contact and inhalation.
Personal Protective Equipment (PPE)
When handling Diethylmethylboroxine, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[4] |
| Hand Protection | Double Gloving System | An inner flame-resistant glove (e.g., Ansell Kevlar® Goldknit®) covered by an outer disposable neoprene or nitrile glove.[4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A Nomex® lab coat, fully buttoned, should be worn over cotton clothing.[4] Avoid polyester or acrylic fabrics.[4] |
| Footwear | Closed-toe, closed-heel shoes | Shoes must cover the entire foot.[4] |
| Respiratory Protection | Respirator | Required if engineering controls do not maintain exposure below permissible limits.[4] Use requires annual medical evaluations, fit testing, and training.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents.
-
Ventilation: Always handle Diethylmethylboroxine in a well-ventilated area or a chemical fume hood.[1]
-
Inert Atmosphere: Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Store under an inert gas.[1][2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Spill | 1. Evacuate the area and eliminate all ignition sources.[5] 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 4. Collect the absorbed material into a suitable container for hazardous waste disposal.[6] 5. Do not let the product enter drains.[6] |
| Fire | Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[1][2] Do not use water. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Seek immediate medical attention.[1][2] |
Disposal Plan
All waste containing Diethylmethylboroxine must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2][6] Do not dispose of it in the sanitary sewer.
Experimental Workflow for Handling Diethylmethylboroxine
The following diagram outlines the standard operating procedure for safely handling Diethylmethylboroxine in a laboratory setting.
Caption: Workflow for safe handling of Diethylmethylboroxine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
